DNA gyrase B-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9Cl2N3O4S |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-5-hydroxy-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C14H9Cl2N3O4S/c1-4-9(15)10(16)11(17-4)12(21)19-14-18-6-3-7(20)5(13(22)23)2-8(6)24-14/h2-3,17,20H,1H3,(H,22,23)(H,18,19,21) |
InChI Key |
SEAMOYQPPFJZJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)O)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Synthesis of Novel DNA Gyrase B Inhibitors: DNA Gyrase B-IN-2 and DNA Gyrase B-IN-3
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of two distinct DNA gyrase B inhibitors: DNA Gyrase B-IN-2 (also referred to as Compound E in primary literature) and this compound (Compound 28). This document details their mechanism of action, quantitative efficacy, and the experimental protocols utilized in their characterization, offering valuable insights for researchers in the field of antibacterial drug discovery.
Introduction to DNA Gyrase as an Antibacterial Target
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into DNA.[1] It is a validated and attractive target for the development of new antibiotics.[2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[3] The GyrB subunit possesses an ATPase domain that is crucial for the enzyme's catalytic activity, making it a prime target for the development of ATP-competitive inhibitors.[4] The discovery of novel GyrB inhibitors is a promising strategy to combat the growing threat of antibiotic resistance.
DNA Gyrase B-IN-2: A 5-Substituted 2-Aminobenzothiazole-Based Inhibitor
2.1. Discovery and Rationale
DNA Gyrase B-IN-2 (Compound E) is a potent 2-aminobenzothiazole-based inhibitor of bacterial DNA gyrase B.[5] Its discovery was part of a study focused on exploring the chemical space of this scaffold, particularly at the C5 position of the benzothiazole ring, to enhance antibacterial activity against ESKAPE pathogens.[6] The design was informed by the co-crystal structure of a parent compound with Escherichia coli GyrB24.[1]
2.2. Quantitative Data
The inhibitory activity and antibacterial spectrum of DNA Gyrase B-IN-2 are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of DNA Gyrase B-IN-2 (Compound E)
| Target Enzyme | Organism | IC50 (nM) |
| DNA Gyrase | E. coli | < 10[5] |
| Topoisomerase IV | E. coli | 75[7] |
| DNA Gyrase | A. baumannii | < 10[8] |
| Topoisomerase IV | A. baumannii | 64[8] |
| DNA Gyrase | P. aeruginosa | < 10[8] |
| Topoisomerase IV | P. aeruginosa | 235[8] |
| DNA Gyrase | S. aureus | Potent Inhibition |
| Topoisomerase IV | S. aureus | Potent Inhibition |
Data sourced from Sterle M, et al. ACS Omega. 2023 and related publications from the same research group.[5][6][7][8]
Table 2: Minimum Inhibitory Concentrations (MIC) of DNA Gyrase B-IN-2 (Compound E)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| S. aureus (various strains) | Gram-positive | < 0.03[5] |
| E. faecalis | Gram-positive | < 0.03125 - 0.25[9] |
| E. faecium | Gram-positive | < 0.03125 - 0.25[9] |
| E. coli | Gram-negative | 4–16[5] |
| A. baumannii | Gram-negative | 4–16[5] |
| P. aeruginosa | Gram-negative | 4–16[5] |
| K. pneumoniae | Gram-negative | 1-4[9] |
Data sourced from Sterle M, et al. ACS Omega. 2023 and related publications.[5][9]
2.3. Synthesis Workflow
The synthesis of DNA Gyrase B-IN-2 (Compound E) and its analogs involves a multi-step process. A generalized workflow is depicted below.
References
- 1. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - Repository of the Academy's Library [real.mtak.hu]
- 2. ijpcat.com [ijpcat.com]
- 3. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to DNA Gyrase B-IN-3: A Potent Bacterial Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA gyrase B-IN-3 is a potent inhibitor of bacterial DNA gyrase subunit B (GyrB), a critical enzyme for bacterial DNA replication and survival. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a discussion of its mechanism of action and activity against ESKAPE pathogens are included to support further research and drug development efforts.
Chemical Structure and Properties
This compound, systematically named 2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-5-hydroxy-1,3-benzothiazole-6-carboxylic acid, is a small molecule inhibitor belonging to the 2-aminobenzothiazole class.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-5-hydroxy-1,3-benzothiazole-6-carboxylic acid | PubChem |
| Molecular Formula | C₁₄H₉Cl₂N₃O₄S | PubChem |
| Molecular Weight | 386.2 g/mol | PubChem |
| PubChem CID | 151827931 | PubChem |
| ChEMBL ID | CHEMBL4862321 | PubChem |
| SMILES | Cc1c(c(c(n1)C(=O)Nc2nc3c(cc(c(c3s2)O)C(=O)O)C)Cl)Cl | PubChem |
Table 2: Physicochemical Properties of this compound (Predicted)
| Property | Value | Notes |
| pKa (strongest acidic) | 3.9 | Predicted |
| pKa (strongest basic) | 2.1 | Predicted |
| LogP | 3.8 | Predicted |
| Solubility | Poorly soluble in water | Predicted |
| Melting Point | Not available |
Note: Experimental physicochemical data for this compound is limited in publicly available literature. The values in Table 2 are based on computational predictions and should be confirmed experimentally.
Mechanism of Action and Signaling Pathway
This compound targets the ATP-binding site of the GyrB subunit of bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication and transcription. By inhibiting the ATPase activity of GyrB, this compound prevents the conformational changes required for DNA strand passage and re-ligation, ultimately leading to the cessation of DNA replication and bacterial cell death.
The inhibition of DNA gyrase leads to the stalling of replication forks and the accumulation of DNA damage, which triggers the bacterial SOS response. This complex signaling pathway attempts to repair the DNA damage but is often overwhelmed by the potent and sustained inhibition of the enzyme, leading to apoptosis.
Caption: Mechanism of action of this compound.
Biological Activity and Spectrum
This compound exhibits potent inhibitory activity against bacterial DNA gyrase and demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive pathogens. A study by Sterle et al. (2023) identified this compound (referred to as inhibitor A) as a promising lead in a series of 2-aminobenzothiazole-based inhibitors active against ESKAPE pathogens.[1]
Table 3: In Vitro Inhibitory Activity of this compound
| Target/Organism | Assay | IC₅₀ / MIC | Source |
| E. coli DNA gyrase | Enzyme Inhibition | < 10 nM | [1] |
| S. aureus (MRSA, VISA) | MIC | < 0.03 µg/mL | [1] |
| E. faecium | MIC | < 0.03 µg/mL | [1] |
| E. coli | MIC | 4-16 µg/mL | [1] |
| A. baumannii | MIC | 4-16 µg/mL | [1] |
| P. aeruginosa | MIC | 4-16 µg/mL | [1] |
| K. pneumoniae | MIC | 4-16 µg/mL | [1] |
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria with a high rate of antibiotic resistance, posing a significant threat to public health.[2][3][4] The activity of this compound against these challenging pathogens highlights its potential as a lead compound for the development of new antibacterial agents.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize DNA gyrase inhibitors. These should be adapted and optimized for the specific experimental conditions.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
Caption: Workflow for a DNA gyrase supercoiling assay.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed pBR322 plasmid DNA (e.g., 0.5 µg).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined optimal concentration of DNA gyrase.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel. Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The conversion of relaxed DNA to the faster-migrating supercoiled form is indicative of gyrase activity, which will be inhibited in the presence of this compound.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction. The amount of ADP produced or the remaining ATP can be quantified. A common method is a coupled-enzyme assay where the hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[5]
Caption: Workflow for a coupled-enzyme DNA gyrase ATPase assay.
Protocol:
-
Reaction Mixture Preparation: In a UV-transparent microplate, prepare a reaction mixture containing assay buffer, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).[5]
-
Inhibitor and Enzyme Addition: Add varying concentrations of this compound or solvent control, followed by the DNA gyrase enzyme.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by DNA gyrase.
-
Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curves. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Pharmacokinetics and Pharmacodynamics
Currently, there is limited publicly available information on the specific pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. For the broader class of fluoroquinolone DNA gyrase inhibitors, good oral bioavailability (80-95%) and half-lives ranging from 3 to 20 hours have been reported. Most are renally excreted. However, these properties cannot be directly extrapolated to this compound due to its different chemical scaffold. Further studies are required to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its potential as a clinical candidate.
Conclusion
This compound is a potent inhibitor of bacterial DNA gyrase B with promising broad-spectrum activity against clinically relevant pathogens, including the ESKAPE group. Its mechanism of action, targeting a validated and essential bacterial enzyme, makes it an attractive candidate for further investigation in the quest for novel antibacterial agents to combat the growing threat of antibiotic resistance. The data and protocols presented in this guide provide a foundation for researchers to advance the understanding and development of this and related compounds. Experimental determination of its physicochemical and pharmacokinetic properties is a critical next step in its preclinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibacterial activity of medicinal plants against ESKAPE: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Resistance in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escaping mechanisms of ESKAPE pathogens from antibiotics and their targeting by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
The Linchpin of Bacterial Replication: A Technical Guide to the Role and Inhibition of DNA Gyrase B
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the bacterial enzyme DNA gyrase subunit B (GyrB), a critical component in DNA replication and a key target for novel antibacterial agents. This whitepaper provides researchers, scientists, and drug development professionals with a detailed understanding of GyrB's function, mechanism, and the experimental protocols used to investigate its activity, alongside a curated collection of quantitative data on its inhibition.
DNA gyrase is a type II topoisomerase unique to bacteria, responsible for introducing negative supercoils into DNA. This process is essential for relieving the topological stress that arises during DNA replication and transcription. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit houses the ATPase domain, which harnesses the energy from ATP hydrolysis to drive the DNA supercoiling reaction, making it a linchpin in the entire process of bacterial proliferation.[1][2][3][4]
"Understanding the intricate mechanics of DNA gyrase B is paramount in the era of rising antibiotic resistance," states the authoring team. "By providing a detailed technical resource, we aim to empower researchers to accelerate the discovery and development of new therapeutics that can effectively target this essential bacterial enzyme."
This guide delves into the molecular mechanism of GyrB, including the critical conformational changes driven by ATP binding and hydrolysis that facilitate the passage of a DNA segment through a transient double-strand break. Furthermore, it highlights the significance of GyrB as a validated and attractive target for antibacterial drugs.
Quantitative Analysis of DNA Gyrase B Inhibition
The development of inhibitors targeting the ATPase activity of GyrB has been a focal point of antibacterial research. This guide compiles quantitative data on the inhibitory activity of various compounds against DNA gyrase, providing a valuable resource for comparative analysis and structure-activity relationship studies.
| Compound | Organism | Assay Type | IC50 (µM) | Reference |
| Novobiocin | Escherichia coli | Supercoiling Inhibition | 0.08 - 0.5 | [5][6] |
| Novobiocin | Staphylococcus aureus | Supercoiling Inhibition | <0.004 - 0.19 | [1] |
| Ciprofloxacin | Escherichia coli | Supercoiling Inhibition | 2.57 ± 1.62 | [7] |
| Ciprofloxacin | Escherichia coli | DNA Cleavage | 1.48 | [7] |
| Clorobiocin | Escherichia coli | Supercoiling Inhibition | 0.08 | [8] |
| Hybrid Compound 7a | Escherichia coli | Supercoiling Inhibition | 0.014 | |
| Hybrid Compound 7b | Escherichia coli | Supercoiling Inhibition | 0.025 | |
| Hybrid Compound 11a | Escherichia coli | Supercoiling Inhibition | 0.13 | |
| Hybrid Compound 11b | Escherichia coli | Supercoiling Inhibition | 0.018 |
Visualizing the Molecular Machinery
To further elucidate the complex processes involving DNA gyrase B, this guide includes detailed diagrams generated using the DOT language. These visualizations provide clear representations of key signaling pathways, experimental workflows, and the enzyme's role in bacterial DNA replication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DNA Gyrase B-IN-3: A Potent Bacterial Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase exclusive to bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. This makes it a prime target for the development of novel antibacterial agents. DNA Gyrase B-IN-3, also referred to as Compound A, is a potent inhibitor of the GyrB subunit of this enzyme, demonstrating significant activity against a range of bacterial pathogens, particularly Gram-positive species.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant pathway and workflow diagrams.
Core Compound Information
Chemical Structure:
This compound is a 5-substituted 2-aminobenzothiazole-based inhibitor. The core structure, as identified for "inhibitor A" in key research, features a hydroxyl group at the C5 position of the benzothiazole ring.[2][3][4][5][6][7][8]
Mechanism of Action:
This compound functions as an ATP-competitive inhibitor of the DNA gyrase B subunit. The GyrB subunit is responsible for binding and hydrolyzing ATP, which provides the energy required for the supercoiling reaction. By binding to the ATP-binding pocket of GyrB, this compound prevents this energy transduction, thereby inhibiting the supercoiling activity of the enzyme. This leads to a disruption of DNA replication and transcription, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro enzyme assays and determination of its minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria.
Table 1: In Vitro Enzyme Inhibitory Activity
| Target Enzyme | Parameter | Value | Reference |
| E. coli DNA Gyrase | IC50 | < 10 nM | [2][3][6] |
Table 2: Minimum Inhibitory Concentrations (MICs) Against ESKAPE Pathogens
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Enterococcus faecium (EFS 2) | Gram-positive | < 0.03 | [2][3][6] |
| Staphylococcus aureus (MRSA 43300) | Gram-positive | < 0.03 | [2][3][6] |
| Staphylococcus aureus (MRSA 29213) | Gram-positive | < 0.03 | [2][3][6] |
| Acinetobacter baumannii (17978) | Gram-negative | 16 | [2][3][6] |
| Pseudomonas aeruginosa (PAO1) | Gram-negative | > 64 | [2] |
| Klebsiella pneumoniae (13883) | Gram-negative | 16 | [2][3][6] |
| Escherichia coli (ΔtolC) | Gram-negative | 4 | [2][3][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA gyrase (GyrA and GyrB subunits)
-
5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT, 1.25 mg/mL BSA, 8.75 mM ATP)
-
This compound (or other test compound) dissolved in DMSO
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water.
-
Add the test compound (this compound) at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the E. coli DNA gyrase enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Extract the DNA by adding chloroform:isoamyl alcohol, vortexing, and centrifuging.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The concentration of the inhibitor that reduces the supercoiling activity by 50% is determined as the IC50 value.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the DNA gyrase B subunit and its inhibition. A common method is a coupled-enzyme assay.
Materials:
-
E. coli DNA gyrase
-
This compound (or other test compound) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.
-
Add the DNA gyrase enzyme and the test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The hydrolysis of ATP by gyrase is coupled to the oxidation of NADH, which results in a decrease in absorbance at 340 nm.
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.
-
The IC50 value is determined as the concentration of the inhibitor that reduces the ATPase activity by 50%.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (or other test compound)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (containing the diluted compound) with the standardized bacterial suspension. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Experimental and Synthesis Workflow
The development and evaluation of this compound follows a logical progression from chemical synthesis to biological testing.
References
- 1. profoldin.com [profoldin.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.4.2. Minimum Inhibitory Concentration Determination [bio-protocol.org]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
in vitro evaluation of DNA gyrase B-IN-3 efficacy
An in-depth technical guide on the in vitro evaluation of a representative DNA Gyrase B inhibitor, referred to herein as B-IN-3. This document is intended for researchers, scientists, and drug development professionals.
Introduction to DNA Gyrase B as a Drug Target
DNA gyrase is a type II topoisomerase essential for bacterial survival, but absent in higher eukaryotes, making it an attractive target for antibacterial agents. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[1][2] The GyrA subunit is responsible for the DNA cutting and rejoining, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[1][2] DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for DNA replication, transcription, and repair.[2][3] While the GyrA subunit is the target of the widely used fluoroquinolone antibiotics, the emergence of resistance has spurred interest in targeting the GyrB subunit.[4][5][6] Inhibitors of GyrB, such as the natural product novobiocin, typically function by competing with ATP for its binding site on the subunit.[3][6] This guide provides a comprehensive overview of the in vitro methods used to evaluate the efficacy of novel DNA Gyrase B inhibitors, using a representative compound termed "B-IN-3".
Mechanism of Action of DNA Gyrase and Inhibition by GyrB-IN-3
DNA gyrase facilitates DNA supercoiling through a complex series of steps involving DNA binding, wrapping, cleavage, strand passage, and re-ligation, all fueled by ATP hydrolysis at the GyrB subunit. A GyrB inhibitor like B-IN-3 typically binds to the ATP-binding pocket on the GyrB subunit, preventing ATP from binding and consequently halting the entire supercoiling process.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 3. microbenotes.com [microbenotes.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of gyrase B as a drug target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DNA Gyrase B-IN-3: A Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating the antibacterial activity of DNA Gyrase B-IN-3 , a novel inhibitor targeting the B subunit of bacterial DNA gyrase. The following sections detail the mechanism of action, key experimental procedures, and representative data for this compound.
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3][4] This enzyme is a well-validated target for antibacterial drugs.[1][2][5] DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[2][4][6] this compound is a potent and selective inhibitor of the GyrB subunit, which houses the ATPase activity of the enzyme. By inhibiting the ATPase function, this compound disrupts the energy-dependent DNA supercoiling process, leading to bacterial cell death.[7][8]
Mechanism of Action
DNA gyrase facilitates DNA supercoiling through a series of steps involving DNA binding, cleavage, strand passage, and religation, all of which are dependent on ATP hydrolysis. This compound competitively inhibits the ATPase activity of the GyrB subunit.[7] This inhibition prevents the conformational changes required for the enzyme to introduce negative supercoils, ultimately leading to the accumulation of topological stress and the cessation of DNA replication and transcription.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The antibacterial and inhibitory activities of this compound have been evaluated against a panel of bacterial strains and the purified E. coli DNA gyrase enzyme. The data are summarized in the tables below.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-negative | 2 |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |
| Staphylococcus aureus (MRSA) ATCC 33591 | Gram-positive | 1 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 0.25 |
Table 2: In Vitro Enzyme Inhibition Activity of this compound
| Enzyme | Source | IC₅₀ (µM) |
| DNA Gyrase | E. coli | 0.15 |
| Topoisomerase IV | E. coli | > 50 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain. The broth microdilution method is recommended as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase. The different topological forms of DNA (supercoiled, relaxed, and linear) are then separated by agarose gel electrophoresis.
Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Materials:
-
This compound
-
Purified E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X DNA Gyrase Assay Buffer (containing ATP)
-
Stop Buffer/Loading Dye (containing SDS and EDTA)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixture containing relaxed pBR322 DNA, 5X DNA Gyrase Assay Buffer, and purified E. coli DNA gyrase in a final volume of 20 µL.
-
Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reactions at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Run the gel in 1X TAE buffer until there is adequate separation of the supercoiled and relaxed DNA bands.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator.
-
Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
The IC₅₀ value is the concentration of this compound that reduces the supercoiling activity by 50%. This can be calculated by non-linear regression analysis of the dose-response curve.[2]
-
Safety Precautions
Standard laboratory safety practices should be followed when handling chemicals and bacterial strains. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All work with bacterial cultures should be performed in a biological safety cabinet. Dispose of all biological waste in accordance with institutional guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Gyrase B-IN-3 in DNA Supercoiling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase is a type II topoisomerase that is essential for bacterial survival, playing a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA.[1] This process is dependent on the hydrolysis of ATP.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[2][3] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses the ATPase activity that powers the supercoiling reaction.[2][3] The unique nature of DNA gyrase to introduce negative supercoils and its absence in higher eukaryotes make it an attractive target for the development of novel antibacterial agents.[1][4]
DNA Gyrase B-IN-3 is a potent inhibitor of the bacterial DNA gyrase B subunit.[5] By targeting the ATPase activity of GyrB, this compound effectively blocks the energy source required for the supercoiling process, leading to the inhibition of DNA replication and ultimately bacterial cell death. These application notes provide detailed protocols for utilizing this compound in DNA supercoiling assays to determine its inhibitory activity.
Principle of the DNA Supercoiling Assay
The in vitro DNA supercoiling assay is a fundamental method to assess the catalytic activity of DNA gyrase and the potency of its inhibitors. The assay relies on the differential migration of different DNA topoisomers through an agarose gel. A relaxed circular plasmid DNA substrate, when incubated with DNA gyrase and ATP, is converted into a negatively supercoiled form.[4][6] Supercoiled DNA is more compact than its relaxed counterpart and therefore migrates faster through the agarose gel during electrophoresis.
The inhibitory effect of a compound like this compound is determined by its ability to prevent this conversion. In the presence of an effective inhibitor, the DNA remains in its relaxed state, or the degree of supercoiling is significantly reduced. By titrating the concentration of the inhibitor, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC₅₀) can be calculated.[4]
Quantitative Data
The inhibitory potency of this compound and other exemplary DNA gyrase inhibitors against E. coli DNA gyrase is summarized in the table below. This data is crucial for comparing the efficacy of different compounds and for designing experiments with appropriate concentration ranges.
| Compound Name | Target Subunit | Organism | IC₅₀ Value | Reference |
| This compound | GyrB | Gram-positive strains | < 10 nM | [5][7] |
| DNA Gyrase-IN-3 | GyrB | E. coli | 5.41-15.64 µM | [8][9] |
| Digallic Acid | GyrB | E. coli | 2 µM | [10] |
| Dodecyl Gallate | GyrB | E. coli | < 5 µM | [10] |
| Ciprofloxacin | GyrA | E. coli | 10 µg/ml | [11] |
| Moxifloxacin | GyrA | M. smegmatis | 5 µg/ml | [12] |
Experimental Protocols
Materials and Reagents
-
DNA Gyrase (E. coli), including GyrA and GyrB subunits
-
Relaxed pBR322 plasmid DNA (or other suitable relaxed circular DNA)
-
This compound
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
6X Stop Buffer/Loading Dye: 30% glycerol, 0.1% bromophenol blue, 0.1% xylene cyanol, 60 mM EDTA
-
Agarose
-
1X TAE or TBE buffer for gel electrophoresis
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Protocol for DNA Gyrase Supercoiling Inhibition Assay
This protocol is designed to determine the IC₅₀ value of this compound.
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMSO to create a series of concentrations to be tested (e.g., ranging from 0.1 nM to 1 µM).
-
Prepare a working solution of DNA gyrase by diluting the enzyme in Dilution Buffer. The final concentration of gyrase in the reaction should be sufficient to achieve complete supercoiling of the relaxed DNA substrate in the absence of an inhibitor (typically 1-5 nM).[4]
-
-
Reaction Setup:
-
On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water. The final concentration of relaxed pBR322 DNA in the reaction should be approximately 15 µg/mL.
-
Aliquot the master mix into pre-chilled microcentrifuge tubes for each reaction.
-
Add 1 µL of the appropriate dilution of this compound or DMSO (for the no-inhibitor control) to each tube.
-
Include a "no enzyme" control containing the master mix and DMSO but no DNA gyrase.
-
Pre-incubate the reactions with the inhibitor for 10 minutes on ice to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the supercoiling reaction by adding the diluted DNA gyrase to each tube (except the "no enzyme" control).
-
Gently mix the contents of each tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.[4] The optimal incubation time should be determined empirically to ensure complete supercoiling in the control reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding 6X Stop Buffer/Loading Dye to each tube.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.
-
Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.
-
-
Data Analysis:
-
Capture an image of the gel.
-
The relaxed DNA will appear as a series of bands migrating slower than the supercoiled DNA, which will appear as a single, faster-migrating band.
-
Quantify the intensity of the supercoiled and relaxed DNA bands for each inhibitor concentration using densitometry software.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Diagrams
DNA Gyrase Catalytic Cycle and Inhibition
Caption: Mechanism of DNA gyrase and inhibition by this compound.
Experimental Workflow for Supercoiling Inhibition Assay
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. inspiralis.com [inspiralis.com]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DNA Gyrase-IN-3 - Immunomart [immunomart.org]
- 10. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Determining the IC50 of DNA Gyrase B-IN-3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. This enzyme is a well-validated target for antibacterial drugs. The GyrB subunit of DNA gyrase possesses ATPase activity, which provides the energy for the supercoiling reaction. DNA gyrase B-IN-3 is a potent inhibitor of the GyrB subunit, exhibiting an IC50 value of less than 10 nM.[1][2] This compound belongs to the 2-aminobenzothiazole class of inhibitors and demonstrates significant antibacterial activity, particularly against Gram-positive strains.[1][2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound using two common methods: a DNA supercoiling assay and an ATPase activity assay.
Mechanism of Action: Inhibition of DNA Gyrase B
DNA gyrase functions as a heterotetramer (A2B2), with the GyrA subunits responsible for DNA breakage and reunion, and the GyrB subunits mediating ATP hydrolysis.[3][4] ATP-competitive inhibitors, such as this compound, bind to the ATP-binding pocket on the GyrB subunit.[5][6] This binding event prevents ATP from associating with the enzyme, thereby inhibiting its ATPase activity and, consequently, the DNA supercoiling function. This leads to a disruption of essential cellular processes and ultimately bacterial cell death.
Caption: Competitive inhibition of DNA gyrase B by this compound.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds from the 2-aminobenzothiazole class against E. coli DNA gyrase is summarized below.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (Compound A) | E. coli DNA Gyrase B | Supercoiling Assay | < 10 | Sterle et al., 2023[1] |
| Compound B | E. coli DNA Gyrase B | Supercoiling Assay | < 71 | Sterle et al., 2023[7] |
| Compound C | E. coli DNA Gyrase B | Supercoiling Assay | < 71 | Sterle et al., 2023[7] |
| Compound D | E. coli DNA Gyrase B | Supercoiling Assay | < 71 | Sterle et al., 2023[7] |
| Compound E | E. coli DNA Gyrase B | Supercoiling Assay | < 10 | Sterle et al., 2023[7] |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay (Agarose Gel-Based)
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of an inhibitor. The different topological forms of DNA (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.
Materials:
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL BSA
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Agarose
-
1X TAE Buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) at 10X the final desired concentrations.
-
Reaction Setup:
-
On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA (final concentration of ~10 nM), and nuclease-free water.
-
Aliquot the master mix into individual reaction tubes.
-
Add 1 µL of the 10X inhibitor dilution to each tube. Include a no-inhibitor control (solvent only) and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined optimal concentration of E. coli DNA gyrase to each tube. The final reaction volume should be 20 µL.
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).
-
Run the gel in 1X TAE buffer at a constant voltage until the dye front has migrated an adequate distance to separate the supercoiled and relaxed DNA bands.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Protocol 2: DNA Gyrase ATPase Activity Assay (Spectrophotometric)
This assay measures the ATP hydrolysis activity of the GyrB subunit. The assay is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
E. coli DNA Gyrase
-
This compound
-
Linearized pBR322 DNA
-
5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 5 mM EDTA, 25 mM MgCl2, 25 mM DTT, 50% (w/v) glycerol
-
ATP solution
-
Coupled-enzyme system: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Nuclease-free water
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) at 10X the final desired concentrations.
-
Reaction Setup:
-
In a 96-well microplate, prepare a reaction mixture containing 5X Assay Buffer, linearized pBR322 DNA (final concentration of ~20 µg/mL), PEP, NADH, and the PK/LDH mixture.
-
Add 10 µL of the 10X inhibitor dilution to the appropriate wells. Include a no-inhibitor control (solvent only) and a no-enzyme control.
-
Add E. coli DNA gyrase to all wells except the no-enzyme control.
-
-
Initiate Reaction: Start the reaction by adding ATP to all wells. The final reaction volume should be 100 µL.
-
Spectrophotometric Measurement:
-
Immediately place the microplate in a plate reader capable of measuring absorbance at 340 nm.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (which is equivalent to the rate of ATP hydrolysis) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the DNA gyrase ATPase activity inhibition assay.
Conclusion
The protocols outlined in this document provide robust and reliable methods for determining the IC50 value of this compound. Both the DNA supercoiling and ATPase assays are well-established techniques in the field of antibacterial drug discovery. Accurate determination of the IC50 is a critical step in the characterization of novel DNA gyrase inhibitors and their potential development as therapeutic agents. Given the high potency of this compound, careful attention to inhibitor concentration ranges is crucial for obtaining accurate and reproducible results.
References
- 1. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New ATP-competitive inhibitors of E. coli GyrB obtained from the mapping of the hydrophobic floor at the binding site: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Gyrase B Inhibitor in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in Mycobacterium tuberculosis (Mtb), responsible for maintaining DNA supercoiling and managing topological stress during DNA replication and transcription. Its absence in humans makes it a prime target for the development of novel anti-tubercular drugs. The GyrB subunit, which hydrolyzes ATP to provide the energy for the enzyme's function, is of particular interest for targeted inhibition. This document provides detailed application notes and protocols for the use of a potent DNA gyrase B inhibitor, herein referred to as Compound E (a representative 2-aminobenzothiazole-based inhibitor) , in tuberculosis research.
Note: The specific inhibitor "DNA gyrase B-IN-3" is commercially available but lacks detailed characterization in primary scientific literature. Therefore, "Compound E," a well-described inhibitor from a relevant chemical class with potent activity, is used as a representative model for these application notes.
Application Notes
Compound E is a highly potent inhibitor of bacterial DNA gyrase B, demonstrating low nanomolar inhibitory concentrations. Its mechanism of action involves binding to the ATP-binding pocket of the GyrB subunit, thereby preventing the conformational changes required for DNA strand passage and supercoiling. This leads to the disruption of essential cellular processes and ultimately, bacterial cell death.
Key Applications in Tuberculosis Research:
-
Target Validation: Studying the effects of Compound E on Mtb growth and viability confirms the essentiality of DNA gyrase B for the bacillus.
-
Drug Discovery and Lead Optimization: Serving as a reference compound for the screening and development of new anti-tubercular agents targeting the GyrB subunit.
-
Mechanism of Action Studies: Elucidating the downstream cellular effects of DNA gyrase B inhibition in Mtb.
-
Synergy Studies: Investigating the potential for combination therapy with other anti-tubercular drugs to enhance efficacy and combat drug resistance.
-
Resistance Studies: Generating and characterizing resistant Mtb mutants to understand the mechanisms of resistance to GyrB inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for Compound E and other relevant inhibitors.
| Compound | Target | IC50 (nM) | Organism | Reference |
| Compound E | DNA Gyrase | < 10 | E. coli | [1][2][3] |
| Compound A | DNA Gyrase | < 10 | E. coli | [3] |
| Compound B | DNA Gyrase | 40 | E. coli | [3] |
| Compound C | DNA Gyrase | 71 | E. coli | [3] |
| Compound D | DNA Gyrase | < 10 | E. coli | [3] |
Signaling and Experimental Workflow Diagrams
Mechanism of Action of DNA Gyrase B Inhibitors
Caption: Inhibition of the DNA Gyrase B subunit by Compound E.
Experimental Workflow for Evaluating GyrB Inhibitors
Caption: Workflow for preclinical evaluation of GyrB inhibitors.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
M. tuberculosis DNA gyrase (recombinant)
-
Relaxed pBR322 plasmid DNA
-
5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 20 mM MgCl2, 2.5 mM DTT, 9 mM spermidine, 32.5% glycerol, 500 µg/mL BSA)
-
10 mM ATP solution
-
Compound E (or other test inhibitor) dissolved in DMSO
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1% in TAE buffer)
-
Ethidium bromide or other DNA stain
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA, pH 8.0)
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction:
-
4 µL 5x Assay Buffer
-
10 µL sterile deionized water
-
1 µL relaxed pBR322 DNA (e.g., 0.5 µg/µL)
-
1 µL Compound E at various concentrations (or DMSO for control)
-
2 µL 10 mM ATP
-
2 µL M. tuberculosis DNA gyrase
-
-
Include the following controls:
-
No enzyme control: Replace enzyme with water.
-
No ATP control: Replace ATP with water.
-
Positive control: DMSO instead of inhibitor.
-
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding 4 µL of Stop Buffer/Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel containing a DNA stain.
-
Run the gel electrophoresis at a low voltage (e.g., 2-3 V/cm) for several hours to resolve the supercoiled and relaxed DNA topoisomers.
-
Visualize the DNA bands under UV light and document the results. The inhibition of supercoiling will be observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing inhibitor concentration.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol determines the lowest concentration of an inhibitor that prevents the visible growth of Mtb.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Compound E (or other test inhibitor)
-
96-well microplates
-
Spectrophotometer or resazurin-based viability indicator
Protocol:
-
Prepare a serial dilution of Compound E in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the Mtb inoculum to each well containing the inhibitor dilutions.
-
Include the following controls:
-
No drug control: Wells with Mtb inoculum and no inhibitor.
-
No bacteria control: Wells with broth and inhibitor but no Mtb.
-
Positive drug control: A known anti-tubercular drug (e.g., rifampicin).
-
-
Seal the plates and incubate at 37°C for 7-14 days.
-
Determine the MIC by either:
-
Visual inspection: The lowest concentration of the inhibitor that shows no visible turbidity.
-
OD600 measurement: The lowest concentration that inhibits growth by ≥90% compared to the no-drug control.
-
Resazurin Microtiter Assay (REMA): Add resazurin solution to each well and incubate. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.
-
Mammalian Cell Cytotoxicity Assay
This assay assesses the toxicity of the inhibitor against a mammalian cell line to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or A549 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound E (or other test inhibitor)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Compound E in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions.
-
Include a no-drug control (cells with medium only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage relative to the no-drug control and determine the CC50 (the concentration that reduces cell viability by 50%).
-
The Selectivity Index (SI) can be calculated as CC50 / MIC. A higher SI value indicates greater selectivity for the bacterial target.
References
Application Notes and Protocols for the Inhibition of E. coli DNA Gyrase by a Gyrase B Subunit Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] This enzyme is a well-validated target for the development of antibacterial agents.[3][4] The heterotetrameric enzyme consists of two GyrA and two GyrB subunits.[1][5] The GyrB subunit possesses ATPase activity, which powers the strand-passage mechanism of the enzyme.[6][7][8] Inhibition of this ATPase function is a key mechanism for a class of DNA gyrase inhibitors.[6][8]
These application notes provide a comprehensive guide for the characterization of "Compound X," a representative inhibitor targeting the B subunit of Escherichia coli DNA gyrase. The protocols outlined below detail the experimental procedures for determining the inhibitory activity of this compound through DNA supercoiling and ATPase assays.
Mechanism of Action
DNA gyrase functions by creating a transient double-strand break in a segment of DNA (the G-segment), passing another segment of DNA (the T-segment) through the break, and then resealing the break.[9] This intricate process is fueled by the hydrolysis of ATP, which is managed by the GyrB subunit.[1][9] Inhibitors that target the GyrB subunit typically act as competitive inhibitors of ATP binding, thereby preventing the conformational changes necessary for the enzyme's supercoiling activity.[3][8] By blocking the ATPase activity, these inhibitors effectively halt DNA replication and transcription, leading to bacterial cell death.
Quantitative Data Summary
The inhibitory activity of Compound X against E. coli DNA gyrase can be quantified using the assays described below. The results can be summarized in the following tables for clear comparison.
Table 1: Inhibition of E. coli DNA Gyrase Supercoiling Activity
| Compound | IC₅₀ (µM) |
| Compound X | [Insert experimental value] |
| Ciprofloxacin (Control) | 0.6[10] |
| Novobiocin (Control) | [Insert experimental value] |
Table 2: Inhibition of E. coli DNA Gyrase ATPase Activity
| Compound | IC₅₀ (µM) |
| Compound X | [Insert experimental value] |
| Novobiocin (Control) | [Insert experimental value] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
E. coli DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase. The different topological forms of DNA (supercoiled and relaxed) are then separated by agarose gel electrophoresis.
Materials:
-
E. coli DNA Gyrase (heterotetrameric A₂B₂ complex)[11]
-
Relaxed pBR322 Plasmid DNA (1 µg/µL)
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin
-
10 mM ATP solution
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
Compound X and control inhibitors (e.g., ciprofloxacin, novobiocin) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Buffer/Loading Dye (10X GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Protocol:
-
On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water. For each 30 µL reaction, you will need 6 µL of 5X Assay Buffer and 0.5 µL of relaxed pBR322 DNA.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of Compound X or control inhibitors to the reaction tubes. Include a no-inhibitor control and a no-enzyme control. Ensure the final solvent concentration is consistent across all reactions and does not exceed a level that inhibits the enzyme (typically ≤1% DMSO).
-
Dilute the E. coli DNA gyrase in Dilution Buffer to a concentration that gives approximately 90% supercoiling in the no-inhibitor control.
-
Initiate the reaction by adding the diluted enzyme to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for 30-60 minutes.[12]
-
Stop the reactions by adding 30 µL of 2X GSTEB and 30 µL of chloroform/isoamyl alcohol (24:1).
-
Vortex briefly and centrifuge to separate the phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain.
-
Run the gel at a constant voltage until the relaxed and supercoiled forms of the plasmid are well-separated.
-
Visualize the DNA bands under UV light and quantify the intensity of the supercoiled and relaxed DNA bands.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
E. coli DNA Gyrase ATPase Inhibition Assay
This assay measures the rate of ATP hydrolysis by E. coli DNA gyrase in the presence of an inhibitor. A common method is a linked-enzyme assay where the production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[6]
Materials:
-
E. coli DNA Gyrase[6]
-
Linear pBR322 DNA (or other suitable DNA substrate)[6]
-
5X ATPase Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 10% (w/v) glycerol[6]
-
ATP solution
-
Phosphoenolpyruvate (PEP)[6]
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix[6]
-
NADH[6]
-
Compound X and control inhibitors (e.g., novobiocin)
-
96-well microplate (UV-transparent)
-
Spectrophotometer plate reader capable of reading absorbance at 340 nm[6]
Protocol:
-
Prepare an Assay Mix containing 5X ATPase Assay Buffer, linear pBR322, PEP, PK/LDH, NADH, and nuclease-free water.[6]
-
Aliquot the Assay Mix into the wells of a 96-well plate.[6]
-
Add varying concentrations of Compound X or a control inhibitor (like novobiocin) to the wells. Include appropriate controls (no inhibitor, no gyrase).
-
Add E. coli DNA gyrase to the wells to start the pre-incubation.
-
Place the plate in the reader and monitor the absorbance at 340 nm for a few minutes to establish a baseline.
-
Initiate the reaction by adding ATP to all wells.[6]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).[6]
-
Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time plot) for each reaction.
-
Determine the percentage of inhibition of ATPase activity for each inhibitor concentration and calculate the IC₅₀ value.
Conclusion
The protocols and guidelines presented here provide a robust framework for the characterization of inhibitors targeting the GyrB subunit of E. coli DNA gyrase. By employing both the DNA supercoiling and ATPase inhibition assays, researchers can effectively determine the potency and mechanism of action of novel antibacterial candidates like Compound X. This systematic approach is crucial for the advancement of new therapeutic agents to combat bacterial infections.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. inspiralis.com [inspiralis.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. inspiralis.com [inspiralis.com]
- 12. topogen.com [topogen.com]
Application Notes and Protocols for the Cellular Assessment of DNA Gyrase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, transcription, and recombination by introducing negative supercoils into DNA.[1][2][3] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[2][4][5] The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity, which powers the strand-passage reaction.[4][5] The inhibition of the GyrB subunit's ATPase function prevents the supercoiling activity of the enzyme, leading to the disruption of DNA topology and ultimately bacterial cell death.[6][7] This makes the GyrB subunit a validated and attractive target for the development of novel antibacterial agents.[7][8]
These application notes provide a comprehensive overview of the key cell-based assays used to characterize the activity and mechanism of action of DNA gyrase B inhibitors, such as a hypothetical compound "DNA gyrase B-IN-3".
Mechanism of Action of DNA Gyrase and Inhibition by GyrB Modulators
DNA gyrase functions by creating a transient double-strand break in one segment of DNA (the G-segment), passing another segment (the T-segment) through the break, and then religating the G-segment.[2][9] This process is fueled by the hydrolysis of ATP at the GyrB subunits.[2] Inhibitors targeting the GyrB subunit typically act as competitive inhibitors of ATP binding, thereby preventing the conformational changes necessary for the supercoiling reaction.[6]
Caption: Mechanism of DNA gyrase and competitive inhibition at the GyrB subunit.
Overview of Cellular Assays
A variety of cell-based assays are essential for evaluating the potential of a DNA gyrase B inhibitor. These assays move beyond purified enzyme systems to provide insights into a compound's ability to penetrate the bacterial cell wall, engage its target in the cellular environment, and exert an antibacterial effect.
| Assay Type | Principle | Primary Readout | Key Insights |
| Bacterial Growth Inhibition (MIC) | Measures the ability of a compound to inhibit the visible growth of bacteria in liquid or on solid media. | Minimum Inhibitory Concentration (MIC) | Whole-cell antibacterial potency, spectrum of activity. |
| Cell-based Supercoiling Reporter Assay | Utilizes a reporter gene system (e.g., luciferase, β-galactosidase) under the control of a supercoiling-sensitive promoter. Inhibition of gyrase alters DNA supercoiling, leading to a change in reporter gene expression.[10] | Change in reporter signal (luminescence, colorimetric) | In-cell target engagement, confirmation of mechanism of action. |
| SOS Response Induction Assay | Some gyrase inhibitors can trap the enzyme-DNA cleavage complex, leading to DNA damage and induction of the bacterial SOS response.[10] A reporter gene fused to an SOS-inducible promoter is used. | Increased reporter signal | Differentiates between catalytic inhibitors and potential "poisons" that stabilize DNA cleavage. |
| In Vivo Complex of Enzyme (ICE) Bioassay | Quantifies the amount of DNA gyrase covalently bound to chromosomal DNA within the cell. This is particularly relevant for inhibitors that trap the cleavage complex.[11] | Amount of protein-DNA complex | Direct evidence of cleavage complex stabilization in vivo. |
| Frequency of Resistance Assay | Determines the rate at which spontaneous resistant mutants arise in a bacterial population upon exposure to the inhibitor. | Mutant frequency | Assessment of the potential for resistance development. |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key cell-based assays to assess a DNA gyrase B inhibitor.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus).
-
Positive control antibiotic (e.g., Novobiocin, Ciprofloxacin).
-
Spectrophotometer.
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Include wells for a positive control (known antibiotic), a negative control (no compound), and a sterility control (no bacteria).
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Cell-Based Supercoiling-Sensitive Reporter Assay
This assay measures the effect of an inhibitor on intracellular DNA topology.[10]
Materials:
-
Bacterial strain harboring a plasmid with a supercoiling-sensitive promoter (e.g., gyrA promoter) fused to a reporter gene (e.g., lux or lacZ).
-
Test compound.
-
Appropriate growth medium and antibiotics for plasmid maintenance.
-
Luminometer or spectrophotometer for signal detection.
Procedure:
-
Culture Preparation: Grow the reporter strain overnight in a suitable medium with appropriate selection antibiotics.
-
Assay Setup: Dilute the overnight culture to an OD₆₀₀ of ~0.05 in fresh medium and dispense into a 96-well plate.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate at 37°C with shaking for a predetermined period (e.g., 2-4 hours) to allow for compound action and reporter expression.
-
Signal Measurement:
-
For luciferase (lux) reporters, measure luminescence directly using a luminometer.
-
For β-galactosidase (lacZ) reporters, lyse the cells and perform a standard colorimetric assay (e.g., using ONPG as a substrate).
-
-
Data Analysis: Normalize the reporter signal to cell density (OD₆₀₀) to account for any growth-inhibitory effects. Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% change in reporter expression.
Data Presentation
Clear and concise presentation of quantitative data is crucial for comparing the efficacy and characteristics of different compounds.
Table 1: Antibacterial Activity (MIC) of DNA Gyrase B Inhibitors
| Compound | MIC (µg/mL) | ||
| E. coli ATCC 25922 | S. aureus ATCC 29213 | P. aeruginosa ATCC 27853 | |
| This compound | 2 | 4 | >64 |
| Novobiocin (Control) | 8 | 0.25 | >128 |
| Ciprofloxacin (Control) | 0.015 | 0.5 | 0.25 |
Table 2: In-Cell Target Engagement and Cytotoxicity
| Compound | Supercoiling Reporter Assay IC₅₀ (µM) | SOS Reporter Assay EC₅₀ (µM) | Mammalian Cytotoxicity CC₅₀ (µM) (e.g., HepG2 cells) |
| This compound | 0.5 | >50 | >100 |
| Novobiocin (Control) | 1.2 | >100 | 75 |
| Ciprofloxacin (Control) | 0.05 | 0.1 | >100 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for a compound named "this compound".
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potential Escherichia coli DNA gyrase B inhibitors targeting antibacterial therapy: an integrated docking and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting bacterial topoisomerase I to meet the challenge of finding new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNA Gyrase B-IN-3 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA.[1][2] It is a validated target for antibacterial drugs.[3] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[1][2] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, which powers the supercoiling reaction.[2]
DNA gyrase B-IN-3 is a potent inhibitor of the bacterial DNA gyrase B subunit, with an IC₅₀ of less than 10 nM.[4][5] It demonstrates antibacterial activity, particularly against Gram-positive strains.[4][5] The emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. This document provides an overview of the potential applications of this compound in combination with other antibiotics, along with detailed protocols for assessing synergistic interactions.
While specific data on the combination of this compound with other antibiotics is not yet widely available in published literature, studies on other novel bacterial topoisomerase inhibitors (NBTIs) and ATP-competitive inhibitors (ACIs) that also target the GyrB subunit can provide valuable insights. Research has shown that combining NBTIs with efflux pump inhibitors can enhance their activity against Gram-negative bacteria, and combinations of NBTIs with ACIs have demonstrated additive effects.[6]
Mechanism of Action of DNA Gyrase and its Inhibition
DNA gyrase facilitates DNA supercoiling through a series of conformational changes powered by ATP hydrolysis. The process involves the passage of a segment of DNA (T-segment) through a transient double-strand break in another segment (G-segment). Inhibitors targeting the GyrB subunit, like this compound, typically interfere with the ATPase activity, thereby preventing the energy-dependent steps of the supercoiling process.
Caption: Mechanism of DNA gyrase and inhibition by GyrB inhibitors.
Potential Synergistic Combinations
Based on studies of related GyrB inhibitors, this compound could potentially exhibit synergistic or additive effects when combined with various classes of antibiotics. The rationale for these combinations often involves targeting different essential pathways in the bacterial cell, which can lead to enhanced bactericidal activity and a lower likelihood of resistance development.
Data on Combinations of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
The following table summarizes findings from a study on the combination of NBTIs with an efflux pump inhibitor (EPI), Phenylalanine-arginyl-β-naphthylamide (PAβN), against Gram-negative bacteria.[6] This data is presented as a proxy for the potential effects of combining this compound with such agents.
| Bacterial Strain | NBTI Compound | MIC of NBTI alone (µg/mL) | MIC of NBTI with PAβN (µg/mL) | Fold Improvement in MIC |
| E. coli | 6 | >128 | 16 | >8 |
| E. coli | 7 | >128 | 16 | >8 |
| K. pneumoniae | 6 | >128 | 16 | >8 |
| K. pneumoniae | 7 | >128 | 16 | >8 |
| P. aeruginosa | 6 | >128 | 16 | >8 |
| P. aeruginosa | 7 | >128 | 16 | >8 |
Data adapted from a study on NBTIs and may not be directly representative of this compound.[6]
Data on Combinations of NBTIs and ATP-Competitive Inhibitors (ACIs)
The Fractional Inhibitory Concentration (FIC) index is used to determine the nature of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism. The following table shows the additive effects observed when combining an NBTI with different ACIs against various Gram-negative pathogens.
| Bacterial Strain | NBTI + ACI Combination | FIC Index | Interaction |
| E. coli | NBTI + ACI 1 | 1.0 - 1.5 | Additive |
| P. aeruginosa | NBTI + ACI 2 | 1.0 - 2.0 | Additive |
| K. pneumoniae | NBTI + ACI 3 | 1.0 - 1.5 | Additive |
| A. baumannii | NBTI + ACI 1 | 1.0 - 2.0 | Additive |
Data is generalized from a study on NBTIs and ACIs and may not be directly representative of this compound.[6]
Experimental Protocols
To evaluate the potential synergistic effects of this compound with other antibiotics, the following standard in vitro methods are recommended.
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess antibiotic synergy. It involves testing a range of concentrations of two drugs, both alone and in combination.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another antibiotic.
Materials:
-
This compound
-
Partner antibiotic
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of this compound and the partner antibiotic in a suitable solvent.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Antibiotic Dilutions in the Plate:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Along the x-axis, prepare serial dilutions of this compound.
-
Along the y-axis, prepare serial dilutions of the partner antibiotic.
-
The final plate should contain wells with each drug alone, combinations of both drugs at various concentrations, and a growth control well without any antibiotics.
-
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth. Determine the MIC of each drug alone and in combination.
-
Calculate FIC Index: The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. A Novel Inhibitor of Gyrase B Is a Potent Drug Candidate for Treatment of Tuberculosis and Nontuberculosis Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Enhancing Antibacterial Efficacy: Combining Novel Bacterial Topoisomerase Inhibitors with Efflux Pump Inhibitors and Other Agents Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel DNA Gyrase B Inhibitors
Abstract
Bacterial DNA gyrase, an essential type II topoisomerase, is a well-validated target for the development of new antibacterial agents.[1][2][3] This application note describes a robust high-throughput screening (HTS) assay designed to identify and characterize novel inhibitors of the DNA gyrase B (GyrB) subunit, using DNA gyrase B-IN-3 and its analogs as a case study. The described workflow utilizes a fluorescence-based DNA supercoiling assay, which offers high sensitivity and scalability for large compound library screening.[1][2] Detailed protocols for the primary screen, hit confirmation, and secondary assays, including an ATPase activity assay, are provided. This integrated approach enables the efficient discovery and characterization of new antibacterial candidates targeting DNA gyrase.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. DNA gyrase is a critical bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication, transcription, and repair.[3][4][5] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[2][6][7] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction.[6][7][8] The clinical success of antibiotics targeting DNA gyrase, such as fluoroquinolones (targeting GyrA) and aminocoumarins (targeting GyrB), validates this enzyme as a prime target for novel antibacterial drug discovery.[3][6]
This application note focuses on the development of a high-throughput screening assay for inhibitors of the GyrB subunit, a target of the potent inhibitor this compound (IC50: < 10 nM).[9] By targeting the ATPase activity of GyrB, novel chemical scaffolds can be identified that may circumvent existing resistance mechanisms.[6] We present a comprehensive workflow for screening compound libraries for analogs of this compound and other potential GyrB inhibitors.
Materials and Methods
Reagents and Materials
-
E. coli DNA Gyrase (Inspiralis Ltd.)
-
Relaxed pBR322 DNA (Inspiralis Ltd.)
-
DNA Gyrase Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[10]
-
ATP solution (10 mM)
-
This compound and analogs
-
Novobiocin (positive control)
-
DMSO (vehicle control)
-
SYBR Green I Nucleic Acid Gel Stain (10,000X concentrate, Thermo Fisher Scientific)
-
384-well black, flat-bottom plates
-
Microplate reader with fluorescence detection capabilities
Experimental Workflow
The screening process is designed as a multi-step cascade to efficiently identify and validate potent and specific inhibitors of DNA gyrase B.
Caption: High-throughput screening workflow for DNA gyrase B inhibitors.
Detailed Protocols
Primary High-Throughput Screening: DNA Gyrase Supercoiling Assay
This assay measures the inhibition of DNA gyrase-mediated supercoiling of a relaxed plasmid DNA substrate. The principle is based on the differential intercalation of a fluorescent dye, such as SYBR Green, into supercoiled versus relaxed DNA.
Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound analogs in DMSO.
-
Using an acoustic liquid handler, dispense 20 nL of each compound solution into a 384-well assay plate.
-
For controls, dispense 20 nL of DMSO (negative control) and 20 nL of a 300 µM novobiocin solution in DMSO (positive control) into designated wells.[11] This results in a final assay concentration of 10 µM for the library compounds and 3 µM for novobiocin.[11]
-
-
Reagent Preparation:
-
Prepare a 1X DNA Gyrase Assay Buffer by diluting the 5X stock with nuclease-free water.
-
Prepare the master mix containing relaxed pBR322 DNA and E. coli DNA gyrase in 1X assay buffer. The final concentration in the 20 µL reaction should be 1 µg of DNA and 1 unit of DNA gyrase.[10]
-
-
Enzyme Reaction:
-
Dispense 10 µL of the master mix into each well of the 384-well plate containing the pre-spotted compounds.
-
Add 10 µL of 1X assay buffer containing 2 mM ATP to initiate the reaction. The final reaction volume is 20 µL.
-
Seal the plate and incubate at 37°C for 30 minutes.[10]
-
-
Signal Detection:
-
Stop the reaction by adding 5 µL of 5% (w/v) SDS.
-
Add 5 µL of a 1:500 dilution of SYBR Green I in 1X assay buffer to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Hit Confirmation and IC50 Determination
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) are further evaluated in a dose-response format to determine their potency (IC50).
Protocol:
-
Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series, starting from 100 µM.
-
Perform the DNA gyrase supercoiling assay as described above, using the serially diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Assay: DNA Gyrase ATPase Activity Assay
This assay directly measures the ATP hydrolysis activity of the GyrB subunit and is used to confirm that the inhibitory mechanism of the hit compounds is through the targeted pathway.[4][12]
Protocol:
-
Reaction Setup:
-
In a 384-well plate, add 2 µL of the serially diluted hit compounds.
-
Prepare a reaction mixture containing 1X DNA gyrase assay buffer, 20 µg/mL linear pBR322 DNA, and 200 nM E. coli DNA gyrase.[13]
-
Dispense 18 µL of the reaction mixture into each well.
-
-
ATP Hydrolysis:
-
Initiate the reaction by adding 2 µL of 10 mM ATP.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Phosphate Detection:
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a commercially available malachite green-based phosphate assay kit.
-
Add 20 µL of the detection reagent to each well.
-
Incubate for 20 minutes at room temperature.
-
Measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Calculate the percentage of ATPase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value as described for the supercoiling assay.
-
Data Presentation
The following tables summarize representative data for the screening of this compound and its analogs.
Table 1: Primary Screen of this compound Analogs
| Compound ID | Concentration (µM) | % Inhibition of Supercoiling | Hit ( >50% Inhibition) |
| This compound | 10 | 98.2 | Yes |
| Analog A | 10 | 85.7 | Yes |
| Analog B | 10 | 23.4 | No |
| Analog C | 10 | 92.1 | Yes |
| Novobiocin (Control) | 3 | 95.5 | Yes |
| DMSO (Control) | - | 0.0 | No |
Table 2: IC50 Values of Confirmed Hits
| Compound ID | Supercoiling IC50 (nM) | ATPase IC50 (nM) |
| This compound | 8.5 | 12.3 |
| Analog A | 75.2 | 98.6 |
| Analog C | 23.8 | 35.1 |
| Novobiocin (Control) | 150.4 | 210.7 |
Cellular Response to DNA Gyrase Inhibition
Inhibition of DNA gyrase leads to the disruption of DNA topology, which in turn triggers a cascade of cellular events culminating in bacterial cell death.[6] This process often involves the generation of reactive oxygen species (ROS) and DNA damage.[6][8]
Caption: Cellular consequences of DNA gyrase B inhibition.
Conclusion
The described high-throughput screening platform provides an effective and reliable means for the discovery and characterization of novel DNA gyrase B inhibitors. The fluorescence-based supercoiling assay is highly amenable to automation and miniaturization, making it suitable for screening large compound libraries. The integration of secondary assays, such as the ATPase activity assay, allows for the confirmation of the mechanism of action and the generation of structure-activity relationships for lead optimization. This comprehensive approach will accelerate the development of new antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. cbioc.com [cbioc.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inspiralis.com [inspiralis.com]
- 13. Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Gyrase B-IN-3 in Bacterial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DNA Gyrase B-IN-3, a potent inhibitor of the bacterial DNA gyrase B subunit (GyrB), in the study of bacterial resistance mechanisms. The provided protocols are based on established methodologies for evaluating DNA gyrase inhibitors.
Introduction to this compound
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] This enzyme is a validated target for antibacterial drugs because it is absent in higher eukaryotes.[1] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, which provides the energy for the supercoiling reaction.[1][2]
This compound is a novel and potent inhibitor of the GyrB subunit. There are at least two distinct compounds identified in recent literature referred to by similar names:
-
This compound (also referred to as Compound A or Compound E in some literature) : A 2-aminobenzothiazole-based inhibitor with low nanomolar inhibition of E. coli DNA gyrase (IC50 < 10 nM) and broad-spectrum activity against ESKAPE pathogens.[1][3][4][5][6]
-
DNA Gyrase-IN-3 (Compound 28) : A benzosuberone-thiazole based inhibitor with IC50 values for E. coli DNA gyrase in the micromolar range (5.41-15.64 µM).[7]
This document will focus on the more potent This compound (Compound A/E) as a powerful research tool for investigating bacterial resistance. Its high potency allows for the study of subtle resistance mechanisms and provides a strong candidate for further drug development efforts.
Data Presentation
The following tables summarize the quantitative data for this compound (Compound A/E) and its analogs as reported in the literature.
Table 1: In Vitro Enzyme Inhibition Data [1]
| Compound | Target Enzyme | Organism | IC50 (nM) |
| This compound (Compound E) | DNA Gyrase | E. coli | < 10 |
| This compound (Compound E) | Topoisomerase IV | E. coli | < 71 |
| Compound D (analog) | DNA Gyrase | E. coli | < 71 |
| Compound D (analog) | Topoisomerase IV | E. coli | < 71 |
Table 2: Minimum Inhibitory Concentrations (MICs) Against ESKAPE Pathogens [1][5]
| Bacterial Strain | Compound E MIC (µg/mL) |
| Enterococcus faecalis | < 0.03 |
| Enterococcus faecium | < 0.03 |
| Staphylococcus aureus (MDR) | < 0.03 |
| Escherichia coli | 4 - 16 |
| Acinetobacter baumannii | 4 - 16 |
| Pseudomonas aeruginosa | 4 - 16 |
| Klebsiella pneumoniae | 4 - 16 |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of DNA gyrase and the experimental workflow for studying inhibitors like this compound.
Caption: Mechanism of DNA Gyrase and Inhibition by this compound.
Caption: Workflow for Studying Bacterial Resistance with this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound and study resistance mechanisms.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by this compound.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT, 900 mM potassium glutamate, 50 µg/mL BSA)
-
10 mM ATP solution
-
This compound (dissolved in DMSO)
-
Stop Buffer/Loading Dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 50 mM EDTA)
-
Agarose
-
1X TAE Buffer
-
Ethidium bromide or other DNA stain
-
Chloroform:isoamyl alcohol (24:1)
Protocol:
-
Reaction Setup:
-
On ice, prepare a master mix containing 5X assay buffer, relaxed pBR322 DNA (final concentration ~10 nM), and sterile water.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.
-
Add purified DNA gyrase enzyme to a final concentration that gives ~90% supercoiling in the absence of inhibitor.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding Stop Buffer/Loading Dye.
-
(Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the protein.
-
(Optional) Perform a chloroform:isoamyl alcohol extraction to remove protein. Centrifuge and collect the aqueous phase.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).
-
Run the gel in 1X TAE buffer (also containing ethidium bromide) at a constant voltage (e.g., 80-100V) until the dye fronts have migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.
-
Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by plotting inhibition versus inhibitor concentration.
-
Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition by this compound. A common method is a coupled-enzyme assay.
Materials:
-
Purified E. coli DNA gyrase
-
Linearized pBR322 DNA
-
5X Assay Buffer (as above, but without BSA)
-
ATP, phosphoenolpyruvate (PEP), NADH
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mix
-
This compound (in DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Reaction Setup in a 96-well plate:
-
Prepare a reaction mixture containing assay buffer, linearized DNA, PEP, NADH, and the PK/LDH enzyme mix.
-
Add varying concentrations of this compound or DMSO (for controls) to the wells.
-
Add purified DNA gyrase to all wells except the negative control.
-
Initiate the reaction by adding ATP.
-
-
Measurement:
-
Immediately place the plate in a plate reader pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains of interest (e.g., from the ESKAPE group)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well microplates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Protocol:
-
Preparation:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
By utilizing these protocols and the provided data, researchers can effectively employ this compound as a tool to explore the intricacies of bacterial resistance to DNA gyrase inhibitors, identify resistance mutations, and aid in the development of novel antibacterial agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
troubleshooting DNA gyrase B-IN-3 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance for solubility issues encountered with the DNA gyrase B inhibitor, DNA gyrase B-IN-3 (GyrB-IN-3), in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of GyrB-IN-3 immediately upon its addition to my aqueous assay buffer. What is the likely cause?
A1: Immediate precipitation of a small molecule inhibitor like GyrB-IN-3 upon addition to an aqueous buffer is often due to its low intrinsic solubility in that specific buffer environment. Several factors can contribute to this, including the pH of the buffer, the ionic strength, and the absence of co-solvents or detergents that might be necessary to keep the compound in solution.[1][2][3] It is also possible that the final concentration of the inhibitor exceeds its solubility limit in your experimental conditions.
Q2: How does the pH of the buffer affect the solubility of GyrB-IN-3?
A2: The pH of the buffer can significantly impact the solubility of a small molecule inhibitor by altering its ionization state.[4][5][6] Many organic molecules, including potential inhibitors, have ionizable groups. The solubility of a compound is often lowest at its isoelectric point (pI), where the net charge is zero.[6][7] Adjusting the pH away from the pI can increase the net charge of the molecule, enhancing its interaction with polar water molecules and thereby increasing its solubility.[5][8] For example, if GyrB-IN-3 has acidic functional groups, increasing the pH (making the buffer more basic) will deprotonate these groups, leading to a net negative charge and potentially increased solubility. Conversely, if it has basic functional groups, lowering the pH (making the buffer more acidic) will lead to a net positive charge and could improve solubility.[5]
Q3: Can the salt concentration in my buffer influence the solubility of GyrB-IN-3?
A3: Yes, the salt concentration, and thus the ionic strength of the buffer, can have a complex effect on the solubility of small molecules and proteins.[9][10][11] At low concentrations, adding salt can sometimes increase the solubility of a compound, a phenomenon known as "salting in".[9] This is because the salt ions can shield the charges on the inhibitor molecules, reducing intermolecular attractions and preventing aggregation. However, at high salt concentrations, a "salting out" effect can occur, where the salt ions compete with the inhibitor for water molecules, leading to decreased solubility and precipitation.[9][12] The optimal salt concentration needs to be determined empirically for your specific inhibitor and buffer system.
Q4: What are some common additives I can use to improve the solubility of GyrB-IN-3?
A4: Several types of additives can be used to enhance the solubility of hydrophobic compounds like many enzyme inhibitors. These include:
-
Organic co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and glycerol are commonly used to dissolve the initial stock solution of the inhibitor and can be included at low final concentrations in the assay buffer to maintain solubility.[]
-
Detergents: Non-ionic or zwitterionic detergents like Tween 20 or CHAPS can be used at low concentrations (typically above their critical micelle concentration) to help solubilize hydrophobic molecules.[14]
-
Sugars and Polyols: Sucrose, glycerol, and sorbitol can help stabilize both the protein target and the small molecule, preventing aggregation.[][14]
-
Amino Acids: Arginine and glutamate can sometimes improve the solubility of other molecules by suppressing aggregation.[14][15]
It is crucial to test the compatibility of these additives with your assay, as they can sometimes interfere with enzyme activity.
Q5: My GyrB-IN-3 is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer for the assay. How can I prevent this?
A5: This is a common issue when working with compounds that have low aqueous solubility. Here are a few strategies to overcome this:
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. For example, first, dilute the 100% DMSO stock into an intermediate buffer containing a higher percentage of DMSO or another co-solvent before the final dilution into the assay buffer.
-
Increase Final Co-solvent Concentration: It may be necessary to have a small percentage of DMSO (e.g., 1-5%) in your final assay buffer to maintain the solubility of GyrB-IN-3. Ensure you run appropriate vehicle controls to account for any effects of the DMSO on your assay.
-
Use of Additives: Incorporate solubility-enhancing additives, such as detergents or glycerol, into your final assay buffer before adding the inhibitor.[][14]
-
Sonication or Vortexing: After adding the inhibitor to the buffer, gentle vortexing or sonication can sometimes help to dissolve small precipitates, but this may not be a stable solution over time.
Data Presentation
Table 1: Effect of Buffer Parameters on Hypothetical GyrB-IN-3 Solubility
| Parameter | Condition | Observation | Recommendation |
| pH | 6.0 | Heavy Precipitation | Avoid; likely near pI |
| 7.5 | Moderate Precipitation | Sub-optimal | |
| 8.5 | Minimal Precipitation | Optimal starting pH | |
| NaCl Concentration | 50 mM | Moderate Precipitation | Sub-optimal |
| (at pH 8.5) | 150 mM | Minimal Precipitation | Optimal starting concentration |
| 500 mM | Increased Precipitation | Potential "salting out" |
Table 2: Common Solubility-Enhancing Additives
| Additive Type | Example | Recommended Starting Concentration | Notes |
| Organic Co-solvent | DMSO | 1-5% (v/v) | Ensure compatibility with the assay; run vehicle controls. |
| Glycerol | 5-20% (v/v) | Can also act as a cryoprotectant and protein stabilizer.[14] | |
| Non-ionic Detergent | Tween 20 | 0.01-0.1% (v/v) | Use above critical micelle concentration.[14] |
| Amino Acid | L-Arginine | 50-100 mM | Can help prevent aggregation.[14] |
Experimental Protocols
Protocol 1: Assessing the Aqueous Solubility of GyrB-IN-3
This protocol provides a general method for determining the solubility of GyrB-IN-3 in a specific buffer.
Materials:
-
GyrB-IN-3
-
100% DMSO
-
Aqueous buffer of interest (e.g., Tris-HCl, HEPES)
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve GyrB-IN-3 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions of the GyrB-IN-3 stock solution in the aqueous buffer of interest. For example, create final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant across all dilutions (e.g., 1%).
-
Equilibration: Incubate the dilutions at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow them to equilibrate. Mix gently during this time.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet any precipitated compound.
-
Quantification of Soluble Fraction: Carefully remove the supernatant without disturbing the pellet. Measure the concentration of the dissolved GyrB-IN-3 in the supernatant. This can be done using a spectrophotometer if the compound has a chromophore and a standard curve is available, or more accurately by HPLC.
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed (or the concentration measured in the supernatant of a saturated solution) is the approximate solubility limit of GyrB-IN-3 under those conditions.
Visualizations
Caption: Troubleshooting workflow for GyrB-IN-3 precipitation.
Caption: Factors influencing the solubility of GyrB-IN-3.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. Solubility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 5. quora.com [quora.com]
- 6. flinnsci.com [flinnsci.com]
- 7. ivypanda.com [ivypanda.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Salting in - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing DNA Gyrase B-IN-3 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of DNA gyrase B-IN-3 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the bacterial DNA gyrase B subunit.[1][2] DNA gyrase itself is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. The GyrB subunit has ATPase activity, which provides the energy for the supercoiling reaction. This compound acts by competitively inhibiting the ATPase activity of the GyrB subunit, thereby preventing DNA supercoiling and leading to bacterial cell death.
Q2: What is the reported IC50 value for this compound?
A2: There are conflicting reports regarding the 50% inhibitory concentration (IC50) of this compound, which may depend on the bacterial species and assay conditions. One source indicates an IC50 of less than 10 nM for DNA gyrase from Gram-positive strains, while another reports an IC50 range of 5.41-15.64 µM for E. coli DNA gyrase. It is crucial to experimentally determine the IC50 under your specific assay conditions.
Q3: What are the key components of an in vitro DNA gyrase supercoiling assay?
A3: A typical in vitro DNA gyrase supercoiling assay includes the following components:
-
DNA Gyrase Enzyme: Composed of GyrA and GyrB subunits.
-
Relaxed Circular DNA Substrate: Often pBR322 plasmid DNA.
-
ATP: As the energy source for the supercoiling reaction.
-
Assay Buffer: Containing Tris-HCl, KCl, MgCl2, DTT, and spermidine to provide optimal conditions for enzyme activity.
-
This compound: The inhibitor being tested.
Q4: How is the inhibition of DNA gyrase activity measured in a supercoiling assay?
A4: The inhibition of DNA gyrase activity is typically measured by observing the change in DNA topology. In a gel-based assay, relaxed and supercoiled DNA can be separated by agarose gel electrophoresis. As the concentration of this compound increases, the amount of supercoiled DNA will decrease, and the amount of relaxed DNA will remain high. The intensity of the DNA bands can be quantified to determine the IC50 value of the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low DNA gyrase activity in the positive control (no inhibitor) | 1. Inactive Enzyme: Improper storage or handling of the DNA gyrase enzyme. 2. Incorrect Assay Conditions: Suboptimal buffer composition, pH, or temperature. 3. Degraded ATP: ATP is susceptible to degradation. 4. Nuclease Contamination: Degradation of the DNA substrate. | 1. Ensure the enzyme is stored at -80°C and handled on ice. Use a fresh aliquot of the enzyme. 2. Verify the final concentrations of all buffer components, pH, and ensure the incubation is at 37°C. 3. Use a fresh stock of ATP. 4. Check for nuclease activity by incubating the DNA substrate with the enzyme in the absence of ATP. If degradation occurs, use a new batch of enzyme or substrate. |
| High variability in IC50 values for this compound | 1. Inconsistent Pipetting: Inaccurate dispensing of the inhibitor, enzyme, or other reagents. 2. DMSO Concentration: High concentrations of DMSO (the solvent for the inhibitor) can inhibit enzyme activity. 3. Incubation Time: Variation in the reaction time. | 1. Use calibrated pipettes and ensure thorough mixing of all components. 2. Keep the final DMSO concentration consistent across all wells and ideally below 1%. Run a solvent-only control. 3. Ensure a consistent incubation time for all reactions. |
| Complete inhibition of gyrase activity at all inhibitor concentrations | 1. Inhibitor Concentration Too High: The starting concentration of this compound is too high. | 1. Perform a serial dilution of the inhibitor over a wider concentration range. Start with a much lower concentration based on the reported IC50 values (<10 nM to ~15 µM). |
| No inhibition of gyrase activity even at high inhibitor concentrations | 1. Inactive Inhibitor: The this compound may have degraded. 2. Incorrect Enzyme Source: The reported potency of the inhibitor may be specific to DNA gyrase from a particular bacterial species. | 1. Use a fresh stock of the inhibitor. 2. Verify that the DNA gyrase being used is from a species that is sensitive to the inhibitor. |
Experimental Protocols
Standard DNA Gyrase Supercoiling Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
1. Reagents and Materials:
-
DNA Gyrase (E. coli), including GyrA and GyrB subunits
-
Relaxed pBR322 DNA (0.5 µg/µL)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
Stop Buffer/Loading Dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
2. Assay Procedure:
-
Prepare the reaction mix: On ice, prepare a master mix containing 5X assay buffer and relaxed pBR322 DNA in nuclease-free water.
-
Aliquot the reaction mix: Aliquot the master mix into microcentrifuge tubes.
-
Add the inhibitor: Add varying concentrations of this compound to the respective tubes. For the positive control, add the same volume of DMSO. For the negative control (no enzyme activity), add nuclease-free water instead of the enzyme.
-
Initiate the reaction: Add the DNA gyrase enzyme to all tubes except the negative control. A typical final concentration is around 1-5 nM of the gyrase holoenzyme.[3]
-
Incubate: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction: Terminate the reaction by adding the stop buffer/loading dye.
-
Analyze by agarose gel electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye fronts have sufficiently separated.
-
Visualize and quantify: Visualize the DNA bands under UV light. The upper band represents the relaxed DNA, and the lower, faster-migrating band represents the supercoiled DNA. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Quantitative Data Summary
| Component | Typical Final Concentration | Notes |
| DNA Gyrase Holoenzyme | 1 - 10 nM | Titrate to find the optimal concentration that gives robust supercoiling. |
| Relaxed pBR322 DNA | 10 - 20 µg/mL (0.5 µg per 25-50 µL reaction) | Substrate concentration can be varied to study enzyme kinetics. |
| ATP | 1 mM | Ensure ATP is fresh and not degraded. |
| MgCl2 | 4 - 10 mM | Divalent cations are essential for ATPase activity. |
| This compound | Variable (nM to µM range) | The concentration range should bracket the expected IC50. |
| Incubation Time | 30 - 60 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 37°C | Optimal temperature for most bacterial gyrases. |
Visualizations
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Caption: Mechanism of action of DNA gyrase and its inhibition by this compound.
References
Technical Support Center: DNA Supercoiling Assays with DNA Gyrase B-IN-3
Welcome to the technical support center for DNA supercoiling assays using DNA gyrase and the inhibitor B-IN-3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during your DNA supercoiling assays with DNA gyrase B-IN-3.
Q1: Why do I see no supercoiling activity in my positive control (DNA gyrase + relaxed DNA, no inhibitor)?
A1: Complete lack of supercoiling activity in the positive control points to a fundamental issue with the assay components or conditions. Here are the most common culprits:
-
Inactive Enzyme: DNA gyrase is sensitive to storage conditions and repeated freeze-thaw cycles. Ensure the enzyme has been stored at -80°C and handled on ice.[1] To verify enzyme activity, perform a titration of the enzyme with relaxed DNA.
-
ATP Degradation: ATP is essential for the supercoiling activity of DNA gyrase.[2] Improper storage of ATP-containing buffers can lead to hydrolysis. Prepare fresh assay buffers or add fresh ATP to the reaction mixture.
-
Incorrect Buffer Composition: The assay buffer contains critical components like magnesium chloride, potassium glutamate, and DTT.[3] Ensure all components are at the correct final concentrations as deviations can significantly impact enzyme activity.
-
Nuclease Contamination: Contamination with nucleases can degrade the plasmid DNA substrate, leading to an increase in nicked (open-circular) or linear DNA, which cannot be supercoiled.[2] This will appear as a smear or an increase in the intensity of the open-circular band on an agarose gel. Use sterile, nuclease-free reagents and dedicated consumables.
Q2: My supercoiling reaction is incomplete or shows very weak activity.
A2: Partial supercoiling can be due to suboptimal reaction conditions or component concentrations.
-
Suboptimal Enzyme Concentration: The amount of DNA gyrase may be insufficient to fully supercoil the DNA substrate within the given incubation time. It is recommended to perform an enzyme titration to determine the optimal concentration for your specific assay conditions.[3]
-
Incorrect Incubation Time or Temperature: The standard incubation temperature for E. coli DNA gyrase is 37°C for 30-60 minutes.[3] Ensure your incubation conditions are correct. A time-course experiment can help determine the optimal reaction time.
-
Presence of Inhibitory Contaminants: Contaminants in the DNA preparation or other reagents can inhibit gyrase activity. Ensure high-purity DNA and reagents are used.
Q3: I'm observing unexpected bands or smearing in my gel lanes.
A3: Aberrant bands or smearing on the agarose gel can indicate a variety of issues.
-
Nuclease Contamination: As mentioned in Q1, nuclease activity will lead to the appearance of linear DNA (a band between the supercoiled and nicked forms) and a general smear of degraded DNA.[2]
-
Presence of Intercalating Agents: Contamination of the gel, running buffer, or even the DNA sample with intercalating agents (e.g., ethidium bromide from a shared gel tank) can alter the migration of DNA topoisomers.[2] This can cause relaxed DNA to migrate faster and supercoiled DNA to migrate slower than expected, potentially masking the true results.
-
High Salt Concentration: Excessive salt in the final reaction mixture can interfere with both enzyme activity and DNA migration in the gel.[4] Ensure that the salt concentration from the inhibitor stock solution and other components does not exceed the recommended limits of the assay buffer.
-
Overloading the Gel: Loading too much DNA can cause band distortion and smearing.[5] Adhere to the recommended amount of DNA per lane.
Q4: My inhibitor, B-IN-3, is not showing any inhibitory effect, even at high concentrations.
A4: Lack of inhibition can be due to issues with the inhibitor itself or its interaction with the assay components.
-
Inhibitor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[6][7][8] If the inhibitor precipitates out of solution, its effective concentration will be much lower than expected.
-
Troubleshooting Tip: Visually inspect the inhibitor stock solution and the final reaction mixture for any signs of precipitation. Consider preparing a fresh stock solution in an appropriate solvent like 100% DMSO and ensuring the final concentration of the solvent in the assay is not inhibitory to the enzyme (typically ≤5%).[9]
-
-
Incorrect Inhibitor Concentration: Double-check all dilution calculations to ensure the final concentration of B-IN-3 in the assay is within the expected inhibitory range (IC50 < 10 nM).
-
Inhibitor Degradation: Ensure the inhibitor has been stored correctly according to the manufacturer's instructions to prevent degradation.
Q5: I see inhibition, but the results are inconsistent or not dose-dependent.
A5: Inconsistent or non-dose-dependent inhibition can be a sign of artifacts related to the inhibitor's properties.
-
Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that non-specifically inhibit the enzyme by sequestering it.[10] This can lead to a steep, non-linear inhibition curve.
-
Troubleshooting Tip: To test for aggregation-based inhibition, include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the reaction.[10] If the inhibition is due to aggregation, the presence of the detergent should reduce the inhibitory effect.
-
-
Off-Target Effects: While B-IN-3 is a potent DNA gyrase B inhibitor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[8][11] However, in a purified enzyme assay, the most likely off-target interaction would be with the DNA substrate itself.
-
Troubleshooting Tip: To check for direct DNA interaction, you can perform a DNA unwinding assay in the presence of the inhibitor and a type I topoisomerase.[12] If B-IN-3 is an intercalator, it will change the linking number of the DNA.
-
-
Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can have an inhibitory effect on DNA gyrase at higher concentrations. It is crucial to maintain a consistent final solvent concentration across all reactions, including the no-inhibitor control.
Quantitative Data Summary
| Parameter | E. coli DNA Gyrase | S. aureus DNA Gyrase |
| B-IN-3 IC50 | < 10 nM | Not Reported |
| Optimal Temperature | 37°C | 37°C |
| Typical Incubation Time | 30 - 60 minutes | 60 minutes |
| Key Buffer Components | Tris-HCl, KCl, MgCl2, DTT, Spermidine, ATP, Glycerol, Albumin | Tris-HCl, NH4OAc, Glycerol, DTT, Brij-35, MgCl2, Potassium Glutamate, ATP |
Note: IC50 values and optimal conditions can vary depending on the specific assay setup and reagent sources.
Experimental Protocols
Standard DNA Gyrase Supercoiling Assay (Gel-Based)
This protocol is adapted from established methods for determining DNA gyrase activity and its inhibition.[1][3]
1. Reagents:
- 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
- Relaxed pBR322 DNA: 0.5 µg/µL in TE buffer.
- DNA Gyrase (e.g., E. coli): Store at -80°C. Dilute in Dilution Buffer just before use.
- Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
- This compound: Prepare a stock solution in 100% DMSO.
- Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA.
- 1% Agarose Gel in TAE or TBE buffer.
- TAE Buffer (50X): 2 M Tris base, 1 M acetic acid, 50 mM EDTA (pH 8.0).
- TBE Buffer (10X): 0.89 M Tris base, 0.89 M boric acid, 20 mM EDTA (pH 8.3).
2. Assay Procedure:
- On ice, prepare a master mix for the required number of reactions. For a single 30 µL reaction, combine:
- 6 µL of 5X Assay Buffer
- 1 µL of relaxed pBR322 DNA (0.5 µg)
- Water to a final volume of 27 µL (the volume of water will be adjusted to account for the addition of inhibitor and enzyme).
- For inhibitor assays, add the desired volume of B-IN-3 solution or DMSO (for the no-inhibitor control) to each reaction tube. The final DMSO concentration should not exceed 5%.
- Add diluted DNA gyrase to each tube to initiate the reaction. For the negative control (relaxed DNA only), add dilution buffer without the enzyme.
- Mix gently and incubate at 37°C for 30-60 minutes.
- Stop the reaction by adding 6 µL of 6X Stop Solution/Loading Dye.
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis at a constant voltage (e.g., 70-90 V) until the dye fronts have migrated an adequate distance.
- Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.
3. Data Analysis:
- Relaxed plasmid DNA will migrate as a series of bands, with the nicked-open circular form being the slowest.
- Supercoiled plasmid DNA is more compact and will migrate faster than the relaxed forms.
- Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
- Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Mechanism of DNA gyrase and the point of inhibition by B-IN-3.
Caption: A typical workflow for a DNA supercoiling inhibition assay.
Caption: A logical approach to troubleshooting failed inhibition in a supercoiling assay.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. inspiralis.com [inspiralis.com]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. inspiralis.com [inspiralis.com]
Technical Support Center: Accurate IC50 Determination for DNA Gyrase B-IN-3
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers improve the accuracy and reproducibility of IC50 determination for DNA gyrase inhibitors like B-IN-3.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Question: Why are my IC50 values highly variable between experiments?
Answer: Inconsistent IC50 values can stem from several factors. Here are the most common causes and their solutions:
-
Enzyme Activity: The activity of DNA gyrase can vary between batches and decrease with improper storage.
-
Solution: Always aliquot your enzyme stock and avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme with a known inhibitor like novobiocin to ensure consistency.
-
-
Substrate Quality: The quality of your relaxed plasmid DNA substrate is crucial.
-
Solution: Ensure your plasmid DNA is free of contaminants and is fully relaxed. Run a control gel to verify the state of your substrate before starting the assay.
-
-
Assay Conditions: Minor variations in assay conditions can lead to significant differences in results.
-
Solution: Maintain consistent buffer composition, pH, temperature, and incubation times across all experiments.[1] Using a master mix for your reactions can help minimize variability.
-
Question: My positive control inhibitor (e.g., novobiocin) is not showing inhibition. What should I do?
Answer: If your positive control isn't working, it points to a fundamental issue with the assay setup.
-
Inactive Enzyme: As mentioned above, the enzyme may have lost activity.
-
Solution: Test your enzyme with a fresh, reliable batch of substrate.
-
-
Incorrect Buffer Conditions: DNA gyrase activity is sensitive to the components of the reaction buffer.
-
Solution: Double-check the concentrations of all buffer components, especially MgCl2 and ATP.[1] Prepare fresh buffer if you suspect contamination or degradation.
-
-
Degraded ATP: ATP is essential for gyrase activity and can degrade over time.
-
Solution: Use a fresh stock of ATP and ensure it is stored correctly at -20°C.
-
Question: I am observing a "U-shaped" dose-response curve where the inhibition decreases at high inhibitor concentrations. What could be the cause?
Answer: This phenomenon can be caused by several factors related to the inhibitor itself.
-
Inhibitor Precipitation: At high concentrations, your inhibitor may be precipitating out of solution, reducing its effective concentration.
-
Solution: Check the solubility of your compound in the assay buffer. You may need to use a different solvent or reduce the highest concentration tested.
-
-
Off-Target Effects: At high concentrations, the inhibitor might be interacting with other components of the assay, leading to unexpected results.
-
Solution: Consider performing counter-screens to identify potential off-target effects.
-
Question: My IC50 curve is not sigmoidal and does not fit the standard 4-parameter logistic model. What should I do?
Answer: A non-sigmoidal curve can indicate issues with your data points or the assay itself.
-
Insufficient Data Points: Too few data points, especially around the IC50 value, can lead to poor curve fitting.
-
Assay Interference: The inhibitor may be interfering with the detection method (e.g., fluorescence quenching or enhancement in a fluorescence-based assay).
-
Solution: Run controls to test for any interference of your compound with the detection method in the absence of the enzyme.
-
Frequently Asked Questions (FAQs)
Question: What are the key components and their recommended concentrations for a standard DNA gyrase supercoiling assay?
Answer: The following table summarizes the typical components and their working concentrations for an in vitro DNA gyrase supercoiling assay.[1]
| Component | Recommended Concentration | Purpose |
| Tris-HCl (pH 7.5) | 35 mM | Buffer to maintain pH |
| KCl | 24 mM | Salt to mimic physiological conditions |
| MgCl2 | 4 mM | Essential cofactor for enzyme activity |
| DTT | 2 mM | Reducing agent to maintain enzyme integrity |
| Spermidine | 1.8 mM | Polycation that can stimulate gyrase activity |
| ATP | 1 mM | Energy source for the supercoiling reaction |
| Glycerol | 6.5% (w/v) | Stabilizer for the enzyme |
| Albumin | 0.1 mg/ml | Prevents non-specific binding of the enzyme |
| Relaxed Plasmid DNA | ~33 µg/ml (1 µg in 30 µl reaction) | Substrate for the enzyme |
| DNA Gyrase | Varies (determine empirically) | The enzyme catalyzing the reaction |
Question: What is the difference between a relative and an absolute IC50, and which one should I use?
Answer:
-
Relative IC50: This is the concentration of an inhibitor that causes a 50% reduction in activity relative to the enzyme's activity in the absence of the inhibitor. It is the 'c' parameter in the 4-parameter logistic model.[2]
-
Absolute IC50: This is the concentration of an inhibitor that corresponds to a 50% response between the 0% and 100% controls.[2]
You should use the relative IC50 when you do not have stable 100% controls or if there is significant error in the estimation of the 50% control mean.[2][3] The absolute IC50 can be used for assays that have a stable and accurate 100% control.[2][3]
Question: How many data points are required for an accurate IC50 determination?
Answer: While it is possible to estimate an IC50 from as few as two data points, for accurate and reliable IC50 determination, a full dose-response curve with at least 8-10 concentrations is recommended.[4] This ensures that the upper and lower plateaus of the curve are well-defined, which is crucial for accurate curve fitting.[2][3]
Question: What are the common methods for determining DNA gyrase activity and inhibition?
Answer: The most common methods are:
-
Agarose Gel-Based Supercoiling Assay: This is the traditional method where the conversion of relaxed plasmid DNA to its supercoiled form is visualized on an agarose gel. The intensity of the supercoiled band is quantified to determine the enzyme's activity.[1]
-
Fluorescence-Based High-Throughput Assays: These assays, such as the SDFQ (Structure-Specific DNA-Fluorophore Quencher) assay, are more amenable to high-throughput screening.[5][6][7] They utilize the differential fluorescence of a DNA substrate in its relaxed versus supercoiled state.[5]
Experimental Protocols
Detailed Protocol for DNA Gyrase Supercoiling Assay
This protocol is based on established methods for assessing DNA gyrase activity.[1]
-
Prepare the Reaction Mix:
-
On ice, prepare a master mix containing the assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/ml albumin), 1 mM ATP, and 1 µg of relaxed plasmid DNA per 30 µl reaction.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of your test compound (e.g., DNA gyrase B-IN-3) and the positive control (e.g., novobiocin) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is consistent across all reactions and does not exceed a level that inhibits the enzyme (typically ≤1%).
-
-
Enzyme Preparation:
-
Dilute the DNA gyrase enzyme in a suitable dilution buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration curve.
-
-
Assay Assembly:
-
Add the desired volume of the inhibitor or solvent control to each reaction tube.
-
Add the reaction mix to each tube.
-
Initiate the reaction by adding the diluted DNA gyrase enzyme. The final reaction volume should be 30 µl.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.[1]
-
-
Reaction Termination:
-
Agarose Gel Electrophoresis:
-
Add gel loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel until there is good separation between the relaxed and supercoiled DNA bands.
-
-
Data Analysis:
-
Visualize the gel under UV light and capture an image.
-
Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a 4-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for DNA Gyrase Supercoiling Assay.
Caption: Troubleshooting Decision Tree for IC50 Assays.
References
- 1. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
stability of DNA gyrase B-IN-3 in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the DNA gyrase inhibitor, DNA gyrase B-IN-3, in DMSO and other common laboratory solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Inconsistent or lower-than-expected activity in an assay.
-
Possible Cause: Degradation of this compound in the solvent.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. It is recommended to prepare fresh solutions from powder for each experiment or at regular, short intervals.
-
Check Solvent Quality: Ensure the DMSO or other solvent is anhydrous and of high purity. Water content in DMSO can accelerate the degradation of many small molecules.[1][2]
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]
-
Perform a Stability Test: If degradation is suspected, perform a stability analysis using a method like HPLC to compare the purity of the current stock solution to a freshly prepared one.
-
-
-
Possible Cause: Precipitation of the compound from the solution.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect the solution for any precipitate. If observed, gently warm the solution and vortex to redissolve the compound.
-
Solubility Check: The concentration of the stock solution might be too high. Consult the product datasheet for solubility information. It may be necessary to prepare a less concentrated stock solution.
-
Working Solution Preparation: When preparing working solutions in aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to maintain the solubility of this compound.
-
-
Issue 2: Variability between experiments performed on different days.
-
Possible Cause: Inconsistent storage and handling of stock solutions.
-
Troubleshooting Steps:
-
Standardize Aliquoting: Upon receiving the compound, dissolve it in the desired solvent to a specific concentration and immediately create small, single-use aliquots. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Control Freeze-Thaw Cycles: Studies have shown that multiple freeze-thaw cycles can lead to compound degradation for some molecules.[3] Limit the number of times a stock solution is thawed and frozen.
-
Consistent Incubation Times: Ensure that the time the compound is incubated at room temperature or 37°C is consistent across all experiments.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For many small molecules, a storage concentration of 10-50 mM in DMSO is common.[4]
Q2: How should I store my stock solution of this compound in DMSO?
A2: Stock solutions should be stored at -20°C or -80°C.[5] It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[3]
Q3: For how long is a solution of this compound in DMSO stable?
Q4: Can I store this compound in other solvents like ethanol or methanol?
A4: While some compounds are soluble in other organic solvents, DMSO is generally preferred for its high solubilizing power and relatively low reactivity with many small molecules. If you need to use a different solvent, it is crucial to perform a solubility and stability test for this compound in that specific solvent.
Q5: What is the effect of water in DMSO on the stability of this compound?
A5: The presence of water in DMSO can significantly impact the stability of some small molecules, often leading to hydrolysis or other forms of degradation.[1][2] It is best practice to use anhydrous DMSO and to minimize the exposure of stock solutions to atmospheric moisture.
Q6: How many freeze-thaw cycles can a stock solution of this compound undergo?
A6: The number of tolerated freeze-thaw cycles is compound-dependent. Some studies on diverse compound libraries show no significant degradation after 11 cycles, while others recommend minimizing them altogether.[1][3] To ensure the integrity of your results, it is best to aliquot stock solutions to be thawed only once.
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table provides a template with representative data from a general small molecule stability study in DMSO. Users should perform their own stability assessment for this compound.
| Storage Condition | Time Point | Purity (%) by HPLC | Notes |
| -80°C in DMSO | 0 months | 99.5 | Initial purity of a freshly prepared solution. |
| 6 months | 99.3 | Minimal degradation observed. | |
| 12 months | 99.1 | Considered stable under these conditions. | |
| -20°C in DMSO | 0 months | 99.5 | Initial purity of a freshly prepared solution. |
| 6 months | 98.7 | Slight degradation may occur. | |
| 12 months | 97.9 | Monitor purity for long-term storage. | |
| 4°C in DMSO | 0 months | 99.5 | Initial purity of a freshly prepared solution. |
| 1 month | 95.2 | Significant degradation observed. | |
| 3 months | 88.4 | Not recommended for storage. | |
| Room Temp in DMSO | 0 hours | 99.5 | Initial purity of a freshly prepared solution. |
| 24 hours | 96.1 | Degradation can occur at room temperature. | |
| 72 hours | 91.5 | Avoid prolonged storage at room temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of the compound in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). d. Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary. e. Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. f. Label the aliquots clearly with the compound name, concentration, date, and solvent. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the purity of a this compound stock solution over time and under different storage conditions.
-
Materials: this compound stock solution, HPLC system with a suitable detector (e.g., UV-Vis), appropriate HPLC column (e.g., C18), mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid).
-
Procedure: a. Time Zero (T=0) Sample: Prepare a fresh stock solution of this compound in DMSO. Immediately dilute a small sample to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline purity. b. Incubation: Store aliquots of the stock solution under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature). c. Time Points: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition. d. Sample Preparation and Analysis: Allow the aliquot to thaw completely and reach room temperature. Dilute and inject into the HPLC system using the same method as the T=0 sample. e. Data Analysis: Determine the peak area of the parent compound (this compound) and any degradation products. Calculate the purity of the compound at each time point relative to the total peak area. Compare the purity to the T=0 sample to assess degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
addressing off-target effects of DNA gyrase B-IN-3 in cellular models
Welcome to the technical support center for DNA Gyrase B-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this inhibitor in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also referred to as compound 28 in associated literature) is a bacterial DNA gyrase B inhibitor.[1][2] It belongs to the benzosuberone-thiazole class of compounds.[1] Its primary mechanism of action is the inhibition of the ATPase activity of the bacterial DNA gyrase B subunit, which is essential for DNA replication and transcription in bacteria.[1][3]
Q2: What is the reported potency of this compound?
A2: In in vitro assays, this compound has been shown to inhibit E. coli DNA gyrase with an IC50 value ranging from 5.41 to 15.64 µM.[1][2] It also demonstrates antibacterial and anti-tubercular activity at various concentrations.[1]
Q3: Has the off-target profile of this compound been characterized?
A3: Currently, a comprehensive public off-target profile for this compound against a broad panel of kinases or other ATP-dependent enzymes is not available. As an ATP-competitive inhibitor, there is a theoretical potential for off-target effects on other ATP-binding proteins in mammalian cells.[4]
Q4: What are the potential off-targets in mammalian cells for an inhibitor of a bacterial gyrase?
A4: The closest mammalian homolog to bacterial DNA gyrase is topoisomerase II (Topo II).[4] Given that this compound is an ATP-competitive inhibitor, it is plausible that it could interact with the ATP-binding site of human Topo II. Additionally, other ATP-dependent enzymes, such as kinases and heat shock proteins (e.g., Hsp90), are potential off-targets for ATP-competitive inhibitors.[4]
Q5: What are the known cellular effects of inhibiting topoisomerase II in mammalian cells?
A5: Inhibition of topoisomerase II in mammalian cells can lead to several distinct cellular phenotypes, including:
-
DNA Damage Response: Inhibition that traps the enzyme on DNA can induce DNA double-strand breaks, activating the DNA damage checkpoint.[5]
-
Cell Cycle Arrest: Cells may arrest in the G2 phase of the cell cycle due to a DNA catenation checkpoint, which is triggered by altered DNA topology.[5][6][7]
-
Mitotic Catastrophe: Failure to properly segregate chromosomes due to unresolved DNA catenanes can lead to mitotic catastrophe and subsequent cell death.[6]
Q6: Is there any data on the cytotoxicity of this compound in mammalian cells?
A6: A cytotoxicity study on the normal human lung fibroblast cell line (WI-38) showed a high IC50 value (117 µM), suggesting a favorable safety profile in this specific cell line.[3] However, this does not rule out more subtle off-target effects at lower concentrations in other cell types.
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to identifying and validating potential off-target effects of this compound in your cellular models.
Problem 1: Observing a cellular phenotype that is inconsistent with known DNA gyrase function.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that the inhibitor is engaging with its intended target in your cellular system, if applicable (e.g., in bacterial co-culture models).
-
Perform Dose-Response Analysis: Determine if the phenotype is dose-dependent and correlates with the known IC50 of the inhibitor for its primary target. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally distinct DNA gyrase inhibitor. If the phenotypes differ, it strengthens the possibility of off-target effects.
-
Rescue Experiment: If possible, overexpress the target (in a bacterial system) to see if it rescues the phenotype.
-
Proceed to Off-Target Identification Methods: If the above steps suggest an off-target effect, utilize the experimental protocols outlined below to identify the off-target protein(s).
-
Problem 2: Needing to proactively determine the selectivity of this compound.
-
Approach: Employ unbiased and targeted proteomic approaches to identify cellular proteins that interact with this compound.
Quantitative Data Summary
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| This compound (Compound 28) | E. coli DNA Gyrase B | Supercoiling Assay | 5.41 - 15.64 | N/A (in vitro) | [1][2] |
| This compound (Compound 28) | WI-38 (Normal Human Lung Fibroblasts) | Cytotoxicity Assay | 117 | WI-38 | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments to identify and validate off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses the binding of this compound to its target(s) in intact cells or cell lysates by measuring changes in protein thermal stability.
Methodology:
-
Cell Treatment: Treat your mammalian cell line of interest with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate aggregated proteins from the soluble fraction.
-
Protein Quantification: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the putative off-target (e.g., Topoisomerase II) or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the inhibitor indicates direct binding.
Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This technique identifies proteins from a cell lysate that bind to an immobilized version of this compound.
Methodology:
-
Inhibitor Immobilization: Synthesize a derivative of this compound with a linker for immobilization to affinity beads (e.g., NHS-activated sepharose).
-
Lysate Incubation: Incubate the immobilized inhibitor with cell lysate. To identify specific binders, perform a competition experiment by co-incubating with an excess of free this compound.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.
-
Data Analysis: Proteins that are significantly less abundant in the competition elution are considered specific binding partners.
Workflow for AP-MS
Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.
Protocol 3: Kinobeads Competition Binding Assay
This method is used to profile the selectivity of an inhibitor against a large number of endogenously expressed kinases.
Methodology:
-
Lysate Preparation: Prepare a lysate from cells that express a broad range of kinases.
-
Inhibitor Incubation: Incubate the lysate with various concentrations of this compound.
-
Kinobeads Pulldown: Add "kinobeads" (broad-spectrum kinase inhibitors immobilized on beads) to the lysate to capture kinases that are not inhibited by this compound.
-
Washing and Elution: Wash the beads and elute the captured kinases.
-
Mass Spectrometry: Quantify the eluted kinases using LC-MS/MS.
-
Data Analysis: Generate dose-response curves for the displacement of each kinase from the kinobeads by this compound to determine their binding affinity.
Logical Flow for Kinobeads Assay
Caption: Kinobeads competition binding assay logic.
Protocol 4: CRISPR-Cas9 Genetic Screening
This powerful technique can identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing potential off-targets or affected pathways.
Methodology:
-
Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cells.
-
Inhibitor Treatment: Treat the cell population with a cytotoxic concentration of this compound.
-
Selection: Select for cells that survive the treatment.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and sequence the sgRNA cassettes.
-
Data Analysis: Identify sgRNAs that are enriched in the surviving population. The corresponding genes are potential off-targets or critical components of a pathway affected by the inhibitor.
Signaling Pathway of Topoisomerase II Inhibition
Caption: Potential cellular response to Topoisomerase II inhibition.
This technical support center provides a starting point for investigating the off-target effects of this compound. Given the lack of a comprehensive public off-target profile, we strongly encourage researchers to perform the validation experiments described above to ensure the specificity of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel anti-tubercular and antibacterial based benzosuberone-thiazole moieties: Synthesis, molecular docking analysis, DNA gyrase supercoiling and ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of conditional depletion of topoisomerase II on cell cycle progression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
refining DNA gyrase B-IN-3 incubation time for optimal inhibition
Welcome to the technical support center for DNA gyrase B-IN-3. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for DNA gyrase B inhibitors like B-IN-3?
A1: DNA gyrase is a bacterial enzyme essential for DNA replication and transcription. It is a tetramer composed of two GyrA and two GyrB subunits.[1][2][3] The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme to introduce negative supercoils into DNA.[1][3][4] DNA gyrase B inhibitors, such as novobiocin and presumably B-IN-3, bind to the ATP-binding site on the GyrB subunit, preventing ATP hydrolysis and thereby inhibiting the supercoiling activity of the enzyme.[1][5] This ultimately leads to a halt in DNA replication and bacterial cell death.
Q2: What is a typical starting incubation time for a DNA gyrase inhibition assay?
A2: Based on established protocols for various DNA gyrase inhibitors, a standard incubation time is typically between 30 and 120 minutes.[6][7][8][9] For E. coli gyrase, a 60-minute incubation is frequently used.[6][10] However, for novel compounds like B-IN-3, it is crucial to experimentally determine the optimal incubation time to achieve maximal and reproducible inhibition.
Q3: How does DMSO concentration affect the DNA gyrase inhibition assay?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for inhibitors, but it can itself inhibit DNA gyrase activity, especially at higher concentrations. It is recommended not to exceed a final DMSO concentration of 1-2% (v/v) in the assay. If higher concentrations are necessary, it is essential to run a corresponding solvent control and to titrate the enzyme in the presence of that final DMSO concentration to accurately determine the required enzyme units for the assay.
Q4: What are the critical reagents in a DNA gyrase supercoiling assay?
A4: A typical DNA gyrase supercoiling assay includes:
-
DNA Gyrase Enzyme: Comprising both GyrA and GyrB subunits.
-
Relaxed Plasmid DNA: The substrate for the supercoiling reaction.
-
ATP: The energy source for the gyrase's enzymatic activity.
-
Assay Buffer: Provides the optimal pH, salt, and cofactor (e.g., MgCl2) concentrations for the enzyme.
-
Test Inhibitor (B-IN-3): The compound whose inhibitory effect is being measured.
Experimental Protocol: Determining Optimal Incubation Time for B-IN-3
This protocol outlines the methodology to determine the ideal incubation time for achieving optimal inhibition of DNA gyrase by B-IN-3 using a supercoiling assay with agarose gel electrophoresis for analysis.
1. Reagent Preparation:
-
Prepare a 5X assay buffer containing: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, and 500 µg/mL BSA.
-
Prepare a stock solution of 10 mM ATP in water.
-
Dilute relaxed pBR322 DNA to a working concentration of 50 µg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the DNA gyrase enzyme at a concentration that results in approximately 80-90% supercoiling of the relaxed DNA in the absence of an inhibitor within the longest time point of your experiment (e.g., 120 minutes).[6] This should be determined by a preliminary enzyme titration experiment.
2. Reaction Setup:
-
On ice, prepare a master mix for the number of reactions plus one extra. For each 30 µL reaction, the master mix should contain:
-
6 µL of 5X Assay Buffer
-
3 µL of 10 mM ATP
-
1.5 µL of 50 µg/mL relaxed pBR322 DNA
-
Variable volume of sterile, nuclease-free water
-
-
Aliquot the master mix into individual reaction tubes.
-
Add this compound to the desired final concentration (e.g., the expected IC₅₀ concentration). For the no-inhibitor control, add the same volume of DMSO.
-
Add the pre-determined amount of DNA gyrase enzyme to initiate the reaction.
3. Incubation:
-
Incubate the reaction tubes at 37°C.
-
Aliquots or separate reactions should be stopped at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) by adding a stop solution containing a final concentration of 0.6% SDS and 77.5 mM EDTA.
4. Analysis by Agarose Gel Electrophoresis:
-
Add gel loading dye to each stopped reaction.
-
Load the samples onto a 1% agarose gel in TBE or TAE buffer.
-
Run the gel at approximately 4 V/cm until the bromophenol blue dye has migrated sufficiently to separate the supercoiled and relaxed DNA bands.
-
Stain the gel with ethidium bromide (or a safer alternative like SYBR Safe) and visualize it under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.
5. Data Interpretation:
-
Calculate the percentage of inhibition for each time point relative to the no-inhibitor control at that same time point.
-
The optimal incubation time is the point at which the maximum stable inhibition is observed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low gyrase activity in the control | 1. Inactive enzyme. 2. Incorrect buffer composition (e.g., missing Mg²⁺ or ATP). 3. High salt concentration from the inhibitor or other sources. | 1. Use a fresh aliquot of enzyme and perform an enzyme titration. 2. Double-check the preparation of all buffers and reagents. 3. Ensure the final salt concentration does not exceed 250-300 mM.[11] |
| Inconsistent inhibition results | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and be precise. 2. Gently vortex or pipette to mix after adding each component. 3. Use a calibrated incubator or water bath. |
| Inhibitor appears to have no effect | 1. Inhibitor concentration is too low. 2. Inhibitor has degraded. 3. The inhibitor is insoluble in the assay buffer. | 1. Test a wider range of inhibitor concentrations. 2. Use a fresh stock of the inhibitor. 3. Check for precipitation in the reaction tube. If necessary, adjust the DMSO concentration (while being mindful of its inhibitory effects). |
| Smearing of DNA bands on the gel | 1. Nuclease contamination. 2. Overloading of DNA on the gel. | 1. Use nuclease-free water and sterile tips. 2. Load the recommended amount of DNA (typically 0.5 µg). |
| All DNA is in the supercoiled form, even with the inhibitor | 1. Too much enzyme was used. | 1. Perform an enzyme titration to find the optimal concentration that gives 80-90% supercoiling in the control.[6] |
Visualizations
Caption: Workflow for determining the optimal incubation time for this compound.
Caption: Mechanism of DNA gyrase inhibition by a GyrB inhibitor like B-IN-3.
References
- 1. journals.asm.org [journals.asm.org]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. One moment, please... [topogen.com]
Technical Support Center: Overcoming Resistance to DNA Gyrase B Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA gyrase B inhibitors, such as DNA gyrase B-IN-3. The information is designed to address common experimental challenges and provide detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DNA gyrase B inhibitors?
A1: DNA gyrase is a bacterial enzyme essential for DNA replication, transcription, and repair.[1][2] It is a tetramer composed of two GyrA and two GyrB subunits (A2B2).[1][3] The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's function.[1][4] DNA gyrase B inhibitors are ATP-competitive inhibitors that bind to the ATPase active site on the GyrB subunit, preventing ATP hydrolysis.[3][4] This inhibition blocks the supercoiling activity of DNA gyrase, leading to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[3][5]
Q2: What are the primary mechanisms of bacterial resistance to DNA gyrase B inhibitors?
A2: The most common mechanism of resistance to DNA gyrase B inhibitors is the alteration of the drug's target, the DNA gyrase B subunit itself.[6] This typically occurs through point mutations in the gyrB gene, which encodes the GyrB subunit.[7][8] These mutations can alter the amino acid sequence of the ATP-binding pocket, reducing the binding affinity of the inhibitor and rendering it less effective.[9] Another, less common, mechanism involves the increased expression of efflux pumps that actively transport the inhibitor out of the bacterial cell.[6]
Q3: How can I determine if my bacterial strain is resistant to a DNA gyrase B inhibitor?
A3: The most common method to determine bacterial resistance to an antimicrobial agent is by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. An increase in the MIC value for a specific strain compared to a susceptible control strain indicates resistance.
Q4: What are the expected MIC values for DNA gyrase B inhibitors against susceptible and resistant strains?
A4: MIC values can vary significantly depending on the specific inhibitor, the bacterial species, and the presence of resistance mechanisms. Below is a table with illustrative MIC values for different DNA gyrase inhibitors against various bacterial strains.
| Inhibitor | Bacterial Strain | Resistance Mechanism | MIC (µg/mL) |
| Novobiocin | Staphylococcus aureus (Wild-Type) | - | 0.06 |
| Staphylococcus aureus (gyrB mutant) | Target modification | >128 | |
| Compound X | Escherichia coli (Wild-Type) | - | 1.0 |
| Escherichia coli (efflux pump overexpression) | Increased efflux | 8.0 | |
| Compound Y | Klebsiella pneumoniae (Wild-Type) | - | 0.5 |
| Klebsiella pneumoniae (gyrB mutant) | Target modification | 32.0 |
Note: This table provides example data for illustrative purposes. Actual MIC values should be determined experimentally.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible MIC assay results.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation issues | Ensure the bacterial inoculum is prepared from a fresh culture (18-24 hours old) and standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. |
| Media and reagent variability | Use fresh, properly prepared Mueller-Hinton Broth (MHB). Ensure the pH of the media is within the recommended range. Use a fresh stock solution of the DNA gyrase B inhibitor for each experiment. |
| Incubation conditions | Incubate microtiter plates at 35°C ± 2°C for 16-20 hours. Ensure proper atmospheric conditions (e.g., ambient air). |
| Contamination | Visually inspect plates for any signs of contamination. If contamination is suspected, discard the plate and repeat the assay with fresh reagents and aseptic techniques. |
Problem 2: No inhibition of bacterial growth observed, even at high inhibitor concentrations.
| Possible Cause | Troubleshooting Step |
| Inherent resistance | The bacterial strain may be naturally resistant to the inhibitor. Test the inhibitor against a known susceptible control strain to confirm its activity. |
| Acquired high-level resistance | The strain may have developed high-level resistance through mutations in the gyrB gene. Perform whole-genome sequencing to identify potential resistance-conferring mutations. |
| Inhibitor instability | The inhibitor may be unstable under the experimental conditions. Prepare fresh stock solutions and protect them from light and extreme temperatures. |
| Incorrect inhibitor concentration | Double-check all calculations and dilutions for the inhibitor stock and working solutions. |
Problem 3: Difficulty in identifying resistance-conferring mutations in gyrB.
| Possible Cause | Troubleshooting Step |
| Low sequencing coverage | Ensure sufficient sequencing depth to confidently call single nucleotide polymorphisms (SNPs). A minimum of 30x coverage is generally recommended. |
| Incorrect reference genome | Use a high-quality, closed reference genome of the same bacterial species and, if possible, a closely related strain for accurate variant calling. |
| Bioinformatic analysis errors | Use validated bioinformatics pipelines for variant calling and annotation. Manually inspect the alignment of reads to the gyrB gene region in resistant isolates to confirm the presence of mutations. |
| Novel resistance mechanism | If no mutations are found in gyrB, consider other resistance mechanisms such as efflux pump overexpression. This can be investigated using techniques like quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (18-24 hours old)
-
DNA gyrase B inhibitor stock solution
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Prepare Inhibitor Dilutions:
-
Prepare a serial two-fold dilution of the DNA gyrase B inhibitor in MHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This results in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (bacteria in MHB without inhibitor) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Read Results:
-
The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Protocol 2: Identification of gyrB Mutations by Whole-Genome Sequencing (WGS)
1. DNA Extraction:
-
Culture the resistant bacterial strain overnight in an appropriate broth medium.
-
Extract high-quality genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
2. Library Preparation and Sequencing:
-
Prepare a sequencing library from the extracted genomic DNA using a commercial library preparation kit (e.g., Illumina DNA Prep).
-
Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to generate a sufficient number of reads for high-coverage analysis.
3. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.
-
Alignment: Align the quality-filtered reads to a suitable reference genome of the same bacterial species using an aligner such as BWA-MEM.
-
Variant Calling: Use a variant caller like GATK or FreeBayes to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant isolate compared to the reference genome.[10]
-
Annotation: Annotate the identified variants using a tool like SnpEff to determine their location (e.g., within the gyrB gene) and predicted effect (e.g., missense, nonsense, silent mutation).
-
Analysis: Focus on non-synonymous mutations within the gyrB gene, particularly those located in regions known to be important for ATP binding and inhibitor interaction. Compare the identified mutations to known resistance-conferring mutations in public databases.
Visualizations
Caption: The catalytic cycle of DNA gyrase, illustrating the steps of DNA binding, strand passage, and release.
Caption: The mechanism of action of a DNA gyrase B inhibitor, which competitively binds to the ATPase active site.
Caption: A logical workflow for the characterization of bacterial resistance to DNA gyrase B inhibitors.
References
- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance-Conferring Mutations on Whole-Genome Sequencing of Fluoroquinolone-resistant and -Susceptible Mycobacterium tuberculosis Isolates: A Proposed Threshold for Identifying Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 10. Resistance-Conferring Mutations on Whole-Genome Sequencing of Fluoroquinolone-resistant and -Susceptible Mycobacterium tuberculosis Isolates: A Proposed Threshold for Identifying Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for DNA gyrase B-IN-3 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA Gyrase B-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as Compound 28 in some literature, is an inhibitor of the bacterial DNA gyrase B subunit.[1][2][3][4] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[3][5][6] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). The GyrB subunit possesses ATPase activity, which provides the energy for the supercoiling reaction.[7] this compound specifically targets this ATPase activity, thereby inhibiting the overall function of the enzyme.[1]
Q2: What are the primary assays to measure the inhibitory effect of this compound?
The two primary in vitro assays to quantify the inhibitory effect of this compound are the DNA supercoiling assay and the ATPase assay.
-
DNA Supercoiling Assay: This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The inhibition of this process by this compound is typically visualized and quantified using agarose gel electrophoresis.[8]
-
ATPase Assay: This assay directly measures the ATP hydrolysis activity of the GyrB subunit. Inhibition of this activity by this compound can be quantified using various methods, such as a linked spectrophotometric assay that measures the oxidation of NADH.[5][9]
Q3: What is the expected IC50 value for this compound?
The 50% inhibitory concentration (IC50) for this compound (Compound 28) against E. coli DNA gyrase has been reported to be in the micromolar range.[1][2][3]
Data Presentation
| Assay Type | Target | Organism | Reported IC50 (µM) | Reference |
| DNA Supercoiling | DNA Gyrase | E. coli | 5.41 - 15.64 | [1] |
| ATPase Activity | DNA Gyrase B | E. coli | 3.29 - 9.87 | [1] |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from standard methodologies and should be optimized for your specific laboratory conditions.[8]
Materials:
-
DNA Gyrase (E. coli)
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 500 µg/mL BSA)
-
10 mM ATP solution
-
This compound (dissolved in DMSO)
-
2X Stop Buffer/Loading Dye (e.g., 10% Sarkosyl, 0.25% bromophenol blue, 50% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water to the desired volume.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes. A typical starting range for this compound would be from 0.1 µM to 100 µM.
-
Initiate the reaction by adding DNA gyrase (e.g., 1 unit) and ATP (to a final concentration of 1 mM). The final reaction volume is typically 20-30 µL.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1/5 volume of the 2X stop buffer/loading dye.
-
(Optional) Extract the reaction mixture with an equal volume of chloroform:isoamyl alcohol to remove proteins. Centrifuge and collect the aqueous (upper) phase.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The relaxed and supercoiled forms of the plasmid will migrate differently.
DNA Gyrase ATPase Inhibition Assay
This protocol outlines a common linked-assay method.[5][9]
Materials:
-
DNA Gyrase (E. coli)
-
Linear pBR322 DNA
-
5X ATPase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 5 mM EDTA, 25 mM MgCl2, 25 mM DTT, 50% glycerol)
-
30 mM ATP solution
-
80 mM Phosphoenolpyruvate (PEP)
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
20 mM NADH solution
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare an assay mix containing the 5X ATPase assay buffer, linear pBR322 DNA (e.g., 3 µg), PEP, PK/LDH, and NADH.
-
Aliquot the assay mix into the wells of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Add DNA gyrase to all wells except the negative control.
-
Start the reaction by adding ATP to each well.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak supercoiling in the positive control | Inactive enzyme | Ensure proper storage of DNA gyrase at -80°C. Avoid repeated freeze-thaw cycles. Test a new aliquot of the enzyme. |
| Inactive ATP | Prepare fresh ATP solution. Store in aliquots at -20°C. | |
| Incorrect buffer composition | Verify the concentrations of all components in the assay buffer, especially MgCl2, which is essential for activity. | |
| Supercoiling observed in the no-ATP control | Nuclease contamination | Use sterile, nuclease-free water and reagents. If contamination is suspected, purify the DNA substrate.[10] |
| Inconsistent results or high variability | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and inhibitor. |
| DMSO concentration too high | The final DMSO concentration in the assay should ideally be kept below 1-2% (v/v) as it can inhibit gyrase activity. If higher concentrations are necessary, ensure the vehicle control has the same DMSO concentration. | |
| Smeared bands on the agarose gel | Protein-DNA complexes | Add a proteinase K digestion step before loading the gel.[10] |
| Gel electrophoresis issues | Ensure the gel is properly prepared and run at an appropriate voltage. Staining and destaining times may need optimization. | |
| No inhibition observed with this compound | Incorrect inhibitor concentration | Verify the stock concentration of this compound. Test a wider range of concentrations. |
| Inhibitor instability | Ensure proper storage of the inhibitor stock solution as recommended by the manufacturer. |
Visualizations
References
- 1. Novel anti-tubercular and antibacterial based benzosuberone-thiazole moieties: Synthesis, molecular docking analysis, DNA gyrase supercoiling and ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. DNA Gyrase-IN-3 - Immunomart [immunomart.org]
- 5. inspiralis.com [inspiralis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. profoldin.com [profoldin.com]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbioc.com [cbioc.com]
- 10. topogen.com [topogen.com]
Validation & Comparative
Validating the Inhibitory Effect of DNA Gyrase B-IN-3 on DNA Gyrase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DNA gyrase B-IN-3's performance against other known DNA gyrase inhibitors, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the validation of its inhibitory effects.
DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive target for the development of antibacterial agents.[2] this compound is a potent inhibitor of the GyrB subunit of bacterial DNA gyrase.[3]
Comparative Analysis of DNA Gyrase Inhibitors
The efficacy of this compound is best understood when compared with other well-characterized inhibitors. The following table summarizes the inhibitory concentrations (IC50) of various compounds against DNA gyrase. A lower IC50 value indicates greater potency.
| Inhibitor | Target Subunit | IC50 | Mechanism of Action | Reference |
| This compound | GyrB | < 10 nM | ATPase Inhibition | [3] |
| Novobiocin | GyrB | ~700 µM (Hsp90) | Competitive ATPase Inhibition | [1][4][5] |
| Coumermycin A1 | GyrB | >10-fold more potent than Novobiocin | Competitive ATPase Inhibition | [6] |
| Ciprofloxacin | GyrA | Not specified | Topoisomerase Poison (stabilizes DNA-gyrase complex) | [1] |
| Digallic Acid | Not specified | ~2 µM | ATP Competitive Inhibition | [7] |
| Dodecyl Gallate | Not specified | Potent inhibitor | ATP Competitive Inhibition | [7] |
| Gyramide A | GyrA/GyrB | Not specified | Competitive ATPase Inhibition (allosteric) | [8] |
| Carbazole derivatives (8, 11, 14) | GyrB | 0.08 - 0.56 µM (M. tuberculosis) | ATPase Inhibition | [9] |
Experimental Protocols
The most common method to determine the inhibitory effect of a compound on DNA gyrase is the DNA supercoiling inhibition assay .[10] This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the concentration at which an inhibitor prevents DNA gyrase from supercoiling relaxed plasmid DNA.
Materials:
-
Enzyme: Purified E. coli or M. tuberculosis DNA gyrase
-
Substrate: Relaxed pBR322 plasmid DNA
-
Assay Buffer (5X): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.[10]
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.
-
Test Compound: this compound and other inhibitors (dissolved in an appropriate solvent like DMSO).
-
Stop Buffer (2X GSTEB): Details not fully specified in the provided context, but generally contains a detergent (like SDS) and a chelating agent (like EDTA) to stop the reaction, along with a loading dye. A similar buffer is 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[11]
-
Chloroform/isoamyl alcohol (24:1 v/v)
-
Agarose Gel (1%) with Ethidium Bromide (0.5 µg/ml)
-
TAE Buffer (1X)
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.[10]
-
Aliquot the master mix into individual reaction tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).[10]
-
Add the appropriate solvent (e.g., DMSO) to the control tubes.[10]
-
-
Enzyme Addition and Incubation:
-
Reaction Termination:
-
Agarose Gel Electrophoresis:
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.[10]
-
Relaxed and supercoiled DNA will migrate at different rates, appearing as distinct bands.
-
Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the positive control.[10]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the DNA gyrase supercoiling inhibition assay.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Mechanism of DNA Gyrase and Inhibition
This diagram outlines the catalytic cycle of DNA gyrase and the points of inhibition by different classes of inhibitors.
Caption: DNA gyrase mechanism and points of inhibition.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novobiocin: redesigning a DNA gyrase inhibitor for selective inhibition of hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inspiralis.com [inspiralis.com]
- 11. topogen.com [topogen.com]
A Comparative Analysis of DNA Gyrase B-IN-3 and Fluoroquinolones in Targeting Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial agents. This guide provides a detailed comparison of a novel DNA gyrase B inhibitor, DNA gyrase B-IN-3, and the established class of fluoroquinolone antibiotics. Both target the essential bacterial enzyme DNA gyrase, but through distinct mechanisms, offering potential avenues to combat resistance.
Executive Summary
This guide delves into the efficacy of this compound, a potent inhibitor of the ATPase activity of DNA gyrase B (GyrB), and compares it with fluoroquinolones, which target the DNA cleavage-reunion activity of the DNA gyrase A (GyrA) subunit. The data presented is based on recent findings on this compound and established knowledge of fluoroquinolones. While a direct head-to-head comparison against identical bacterial strains is limited by the available published data, this guide offers a comprehensive analysis of their individual performance against clinically relevant ESKAPE pathogens.
Data Presentation
Quantitative Efficacy Data
The following tables summarize the inhibitory and antibacterial activity of this compound and representative fluoroquinolones.
Table 1: this compound (Compound E) Efficacy Data
| Target/Organism | Assay | Value | Reference |
| E. coli DNA gyrase | IC50 | < 10 nM | [1][2][3][4][5] |
| S. aureus (MRSA) | MIC | < 0.03 µg/mL | [2][3][4][5] |
| E. faecium (VRE) | MIC | < 0.03 µg/mL | [2][3][4][5] |
| K. pneumoniae | MIC | 4 - 16 µg/mL | [2][3][4][5] |
| A. baumannii | MIC | 4 - 16 µg/mL | [2][3][4][5] |
| P. aeruginosa | MIC | 4 - 16 µg/mL | [2][3][4][5] |
| E. coli | MIC | 4 - 16 µg/mL | [2][3][4][5] |
Table 2: Representative Fluoroquinolone (Ciprofloxacin) Efficacy Data against ESKAPE Pathogens (General MIC Ranges from Literature)
| Organism | MIC Range (µg/mL) | Reference |
| S. aureus (including MRSA) | 0.12 - >128 | [6][7] |
| E. faecium (including VRE) | 1 - >32 | [8] |
| K. pneumoniae | 0.015 - >1000 | [9] |
| A. baumannii | 0.25 - >256 | |
| P. aeruginosa | 0.06 - >1000 | [9] |
| E. coli | 0.015 - >200 | [9] |
Note: The MIC values for ciprofloxacin are compiled from various studies and represent a general range. Direct comparison with this compound is challenging due to variations in strains and testing conditions.
Mechanism of Action
This compound and fluoroquinolones inhibit DNA gyrase through different mechanisms, which is a key factor in their potential to overcome existing resistance.
Figure 1: Mechanism of Action Comparison
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DNA Gyrase Supercoiling Inhibition Assay
This assay determines the concentration of an inhibitor required to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Setup: Reactions are prepared in a total volume of 30 µL containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL BSA, and 1 U of E. coli DNA gyrase.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at varying concentrations.
-
Substrate Addition: 0.5 µg of relaxed pBR322 plasmid DNA is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for 1 hour.
-
Reaction Termination: The reaction is stopped by the addition of 30 µL of a chloroform/isoamyl alcohol (24:1) mixture.
-
Analysis: The aqueous phase is loaded onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. The gel is run at 70 V for 2 hours.
-
Visualization: The DNA bands (supercoiled and relaxed forms) are visualized under UV light. The IC₅₀ value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.[3]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
-
Preparation of Inoculum: Bacterial strains are grown overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The culture is then diluted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10][11]
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel DNA gyrase inhibitors.
Figure 2: Drug Discovery and Evaluation Workflow
Conclusion
This compound demonstrates potent inhibition of DNA gyrase and promising antibacterial activity, particularly against Gram-positive ESKAPE pathogens.[2][3][4][5] Its distinct mechanism of action, targeting the GyrB subunit, presents a significant advantage over fluoroquinolones, which are often compromised by resistance mutations in the GyrA subunit. While fluoroquinolones have a broad spectrum of activity, their efficacy against resistant strains is a growing concern. Further studies directly comparing this compound with fluoroquinolones against a wide panel of resistant clinical isolates are warranted to fully elucidate its therapeutic potential. The development of novel GyrB inhibitors like this compound represents a critical step forward in the fight against antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - Repository of the Academy's Library [real.mtak.hu]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Analysis of DNA Gyrase B Inhibition: Validating the Antibacterial Activity of Novobiocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of the DNA gyrase B (GyrB) inhibitor, Novobiocin, against various bacterial species. As the initial search for "DNA gyrase B-IN-3" did not yield a specific, characterized compound, Novobiocin has been selected as a representative and well-documented GyrB inhibitor for this analysis. Its performance is compared with Ciprofloxacin, a potent inhibitor of the DNA gyrase A (GyrA) subunit, to offer a broader perspective on targeting this essential bacterial enzyme. This guide includes a summary of quantitative antibacterial activity, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflow.
Comparative Antibacterial Activity
The antibacterial efficacy of Novobiocin and Ciprofloxacin is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, is compiled from various studies. It is important to note that direct comparisons are most accurate when data is sourced from a single study using identical methodologies.
| Bacterial Species | Gram Stain | Novobiocin (GyrB Inhibitor) MIC (µg/mL) | Ciprofloxacin (GyrA Inhibitor) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.25[1] | 0.4[2] |
| Streptococcus pneumoniae | Gram-positive | - | 0.4[2] |
| Enterococcus faecalis | Gram-positive | - | 0.4[3] |
| Escherichia coli | Gram-negative | Limited activity[4][5] | 0.5[6] |
| Pseudomonas aeruginosa | Gram-negative | Limited activity[4][5] | 0.4[2] |
Mechanism of Action: Targeting DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[7] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA unwinding.
Novobiocin, an aminocoumarin antibiotic, targets the GyrB subunit.[8][9][10] It acts as a competitive inhibitor of the ATPase activity of GyrB, preventing the energy transduction required for DNA supercoiling.[9][10] In contrast, Ciprofloxacin, a fluoroquinolone, targets the GyrA subunit.[7][11] It stabilizes the complex between DNA gyrase and cleaved DNA, leading to double-strand DNA breaks and ultimately cell death.[12][13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Stock solutions of the antimicrobial agents (e.g., Novobiocin, Ciprofloxacin)
-
Sterile multichannel pipettes and tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidity meter
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of each antimicrobial agent in the broth medium directly in the 96-well plate.
-
The final volume in each well is typically 100 µL.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (i.e., the well is clear).
-
References
- 1. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic activities of ciprofloxacin against strains of Streptococcus pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa for which MICs are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of ciprofloxacin in serum and urine against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antibiotic Novobiocin Binds and Activates the ATPase That Powers Lipopolysaccharide Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vumicro.com [vumicro.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Novobiocin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Pyrrolamide-Based DNA Gyrase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, is a clinically validated target for antibacterial drugs. The GyrB subunit, which houses the ATP-binding site, is a particular focus for inhibitor development. While the specific compound "DNA gyrase B-IN-3" is not detailed in publicly available literature, this guide provides a comprehensive analysis of a well-studied class of DNA gyrase B inhibitors: the pyrrolamides. These compounds serve as an excellent model for understanding the structure-activity relationships (SAR) that govern potency against this critical bacterial target.
The pyrrolamides are a novel class of antibacterial agents that target the ATP pocket of DNA gyrase.[1] Their development has been guided by fragment-based lead generation and iterative X-ray crystallography, leading to potent inhibitors with significant antibacterial activity.[1] This guide will objectively compare the performance of various pyrrolamide analogs, supported by experimental data, and provide detailed methodologies for the key assays used in their evaluation.
Structure-Activity Relationship (SAR) of Pyrrolamide Analogs
The core of the pyrrolamide scaffold consists of a substituted pyrrole, a central linker (often a piperidine ring), and a variable heterocyclic segment. The SAR studies reveal that substitutions at each of these positions play a critical role in the compound's inhibitory activity against DNA gyrase B.
-
Pyrrole Moiety: Halogen substitutions on the pyrrole ring are highly beneficial for biological activity. For instance, a compound featuring a 3-bromo-4-chloro-5-methyl-1H-pyrrole moiety demonstrated an IC50 value of less than 5 nM against DNA gyrase.[2] Specifically, 3,4-dichloro substitution on the pyrrole ring has been shown to introduce potent inhibitory activity against not only E. coli DNA gyrase but also against S. aureus gyrase and topoisomerase IV.[3] This highlights the importance of electron-withdrawing groups at these positions for enhancing target engagement.
-
Piperidine Linker and Heterocycle Segment: The piperidine ring and the attached heterocycle are crucial for optimizing both biological activity and drug-like properties.[2] A recently discovered pyrrolamide derivative with a 3-methoxypiperidin-4-yl linker and a pyridazine heterocycle showed exceptional antibacterial efficacy, with a gyrase IC50 of 49 nM and a Minimum Inhibitory Concentration (MIC) of 0.008 µg/mL against Staphylococcus aureus.[2] This indicates that modifications in this region can significantly impact potency and spectrum of activity.
The general SAR trends are visualized in the diagram below, illustrating how different substitutions on the core scaffold influence the inhibitory potency.
Quantitative Comparison of Pyrrolamide Analogs
The following table summarizes the inhibitory activity of selected pyrrolamide and related benzothiazole-based analogs against E. coli DNA gyrase. These compounds share the substituted pyrrole carboxamide moiety, a key feature for potent inhibition.
| Compound ID | Central Scaffold | Pyrrole Substituents (R1) | Terminal Group (R2) | E. coli Gyrase IC50 (nM) | Reference |
| 14 | Benzothiazole | 3,4-dichloro-5-methyl | H | 4.8 ± 2.1 | [4] |
| 15a | Benzothiazole | 3,4-dichloro-5-methyl | Acetyl | 9.5 | [4] |
| 15b | Benzothiazole | 3,4-dichloro-5-methyl | Amine | 6 ± 8 | [4] |
| 9a | Benzothiazole | 4,5-dibromo | Ethyl Ester | 290 ± 170 | [4] |
| 9b | Benzothiazole | 4,5-dibromo | Methyl Ester | 200 ± 180 | [4] |
| 10 | Benzothiazole | 4,5-dibromo | Carboxylic Acid | 29 ± 16 | [4] |
| Novobiocin | Aminocoumarin | - | - | 168 | [4] |
Data presented as mean ± standard deviation where available.
This data clearly illustrates the superior potency of analogs with the 3,4-dichloro-5-methyl-pyrrole substitution (compounds 14, 15a, 15b) over the 4,5-dibromo substitution (compounds 9a, 9b, 10). Furthermore, conversion of the terminal ester group (9a, 9b) to a carboxylic acid (10) significantly improves the inhibitory activity, likely due to enhanced interactions within the ATP-binding pocket. The most potent benzothiazole analogs show significantly greater activity than the well-known GyrB inhibitor, Novobiocin.
Experimental Protocols
The primary method for determining the inhibitory activity of these compounds is the DNA gyrase supercoiling assay. This assay measures the ability of the enzyme to introduce negative supercoils into a relaxed plasmid DNA substrate in an ATP-dependent manner.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the DNA supercoiling activity of gyrase by 50% (IC50).
Materials:
-
Enzyme: Purified E. coli DNA gyrase (GyrA and GyrB subunits).
-
DNA Substrate: Relaxed pBR322 plasmid DNA (typically 0.5 - 1 µg/µL).
-
Assay Buffer (5X): Typically contains 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, and 1 mM ATP.
-
Dilution Buffer: Used for diluting the enzyme.
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Solution/Loading Dye: Contains SDS, Ficoll, bromophenol blue, and EDTA to stop the reaction and prepare the sample for gel loading.
-
Agarose Gel (1%): In TAE or TBE buffer.
-
DNA Stain: Ethidium bromide or a safer alternative like SYBR Safe.
Methodology:
-
Reaction Setup: On ice, prepare a master mix containing the assay buffer, relaxed pBR322 DNA, and sterile water.
-
Inhibitor Addition: Aliquot the master mix into microcentrifuge tubes. Add varying concentrations of the test compound (or solvent control) to the tubes.
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase to each reaction tube to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The supercoiled and relaxed forms of the plasmid will migrate at different rates. Run the gel at a low voltage (e.g., 80-100V) until there is clear separation between the DNA forms.
-
Visualization and Quantitation: Stain the gel with a DNA stain and visualize it under UV light. Capture an image of the gel. The intensity of the supercoiled DNA band is quantified using densitometry software.
-
IC50 Determination: The percentage of supercoiling for each inhibitor concentration is calculated relative to the no-inhibitor control. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to DNA Gyrase B Inhibitors: Benchmarking DNA Gyrase B-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel DNA gyrase B inhibitor, DNA gyrase B-IN-3, with other established inhibitors of the same target. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.
Introduction to DNA Gyrase B Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into DNA. This enzyme is a validated target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the enzyme's function, making it a prime target for inhibition. Inhibitors of DNA gyrase B typically bind to the ATP-binding pocket, preventing the conformational changes necessary for DNA supercoiling and leading to bacterial cell death.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other known DNA gyrase B inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) against the DNA gyrase enzyme and the minimum inhibitory concentration (MIC) against various bacterial strains.
Table 1: Inhibition of DNA Gyrase B Activity (IC50)
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound (Compound A) | E. coli DNA gyrase | < 10 | [1] |
| Novobiocin | E. coli DNA gyrase | 80 - 480 | [2][3] |
| Coumermycin A1 | S. aureus DNA gyrase | < 6 | [4] |
| Compound D (Aminobenzothiazole analog) | E. coli DNA gyrase | < 10 | [1] |
| Compound E (Aminobenzothiazole analog) | E. coli DNA gyrase | < 10 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) in µg/mL
| Compound | S. aureus (MRSA) | E. faecalis | E. faecium | A. baumannii | P. aeruginosa | K. pneumoniae | E. coli | Reference |
| This compound (Compound A) | > 64 | > 64 | > 64 | > 64 | > 64 | > 64 | > 64 | [1] |
| Compound E (Aminobenzothiazole analog) | < 0.03 | < 0.03 | < 0.03 | 4 | 16 | 16 | 4 |
Note: The antibacterial activity of this compound (Compound A) was reported as inactive against the tested Gram-negative strains and with an MIC > 64 µg/mL against Gram-positive strains in the primary publication. However, its potent enzymatic inhibition suggests potential for further development.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA gyrase (GyrA and GyrB subunits)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 1.1 M potassium glutamate, 50 mM MgCl2, 10 mM DTT, 5 mM ATP)
-
Test compound (inhibitor)
-
Stop solution/loading dye (e.g., containing SDS, bromophenol blue, and glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
DNA visualization system
Procedure:
-
Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor should be included.
-
Initiate the reaction by adding the DNA gyrase enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Analyze the DNA topology by running the samples on an agarose gel in TAE buffer.
-
Stain the gel with a DNA stain and visualize the bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the quantification of inhibition.
-
The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Test compound (inhibitor)
-
Positive control antibiotic
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain to be tested (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well containing the test compound with the bacterial suspension.
-
Include a positive control (no drug) and a negative control (no bacteria) for each plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Mechanisms and Workflows
Mechanism of DNA Gyrase B Inhibition
The following diagram illustrates the mechanism of action for DNA gyrase B inhibitors, which competitively bind to the ATP-binding site on the GyrB subunit, thereby preventing DNA supercoiling.
References
Validating DNA Gyrase B-IN-3 as a Potent Tool for Gyrase Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating biological pathways and validating novel drug targets. This guide provides a comprehensive comparison of DNA gyrase B-IN-3 with other common DNA gyrase inhibitors, offering supporting data and detailed experimental protocols to aid in its validation as a tool compound for gyrase research.
DNA gyrase, a bacterial type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for antibacterial drugs. This compound has emerged as a potent inhibitor of the GyrB subunit, which houses the ATPase activity of the enzyme. This guide aims to objectively assess its performance against established gyrase inhibitors.
Comparative Analysis of DNA Gyrase Inhibitors
This compound demonstrates high potency with a reported IC50 value of less than 10 nM[1]. To provide a context for this potency, the following table summarizes the inhibitory concentrations (IC50) of this compound and other well-characterized gyrase inhibitors.
Disclaimer: The IC50 values presented in this table are compiled from various scientific publications. Direct comparison of these values may not be entirely accurate due to potential variations in experimental conditions, assay formats, and enzyme sources across different studies. Researchers are encouraged to perform head-to-head comparisons under their own experimental settings for the most accurate assessment.
| Compound | Target Subunit | Mechanism of Action | IC50 (E. coli Gyrase) | Reference |
| This compound | GyrB | ATPase inhibition | < 10 nM | [1] |
| Novobiocin | GyrB | ATPase inhibition | 26 nM - 0.48 µM | [2][3] |
| Ciprofloxacin | GyrA | DNA cleavage complex stabilization | 120 nM - 2.57 µM | [3][4] |
Mechanism of Action: Targeting the Engine of DNA Supercoiling
This compound exerts its inhibitory effect by targeting the ATPase activity of the GyrB subunit. This subunit is responsible for hydrolyzing ATP to provide the energy required for the strand-passage reaction that leads to DNA supercoiling. By inhibiting this "engine" of the gyrase enzyme, this compound effectively halts the supercoiling process, ultimately leading to the cessation of DNA replication and transcription in bacteria. This mechanism is distinct from that of quinolone antibiotics like ciprofloxacin, which target the GyrA subunit and stabilize the DNA-gyrase cleavage complex[5].
Experimental Protocols for Validation
To facilitate the independent validation of this compound, detailed protocols for two key in vitro assays are provided below. These assays are fundamental for characterizing the potency and mechanism of action of DNA gyrase inhibitors.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
This compound and other inhibitors (dissolved in DMSO)
-
Stop Solution (e.g., 3% SDS, 30% Ficoll, 0.6 mg/ml bromophenol blue, 60 mM EDTA)[6]
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure: [6]
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of inhibitor at various concentrations (or DMSO for control)
-
x µL of sterile deionized water to bring the volume to 19 µL.
-
-
Initiate the reaction by adding 1 µL of E. coli DNA gyrase (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding 4 µL of Stop Solution.
-
Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.
-
Perform electrophoresis to separate the relaxed and supercoiled DNA topoisomers.
-
Visualize the DNA bands under UV light and quantify the band intensities. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition by test compounds. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
E. coli DNA Gyrase
-
Linear pBR322 DNA (as a stimulator of ATPase activity)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
This compound and other inhibitors (dissolved in DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure: [6]
-
Prepare a reaction mixture containing Assay Buffer, linear DNA, ATP, PEP, PK, LDH, and NADH in a microplate well.
-
Add the inhibitor at various concentrations (or DMSO for control).
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the initial reaction velocities and determine the IC50 value, which is the concentration of the inhibitor that reduces the ATPase activity by 50%.
Conclusion
This compound is a highly potent inhibitor of the bacterial DNA gyrase B subunit. Its distinct mechanism of action, targeting the ATPase activity of the enzyme, makes it a valuable tool for studying the function of DNA gyrase and for the development of novel antibacterial agents. While direct, side-by-side comparative data with other inhibitors is limited in the public domain, its low nanomolar potency suggests it is a superior tool compound for in vitro studies. The provided experimental protocols will enable researchers to independently validate and compare the performance of this compound against other inhibitors in their specific experimental contexts, thereby facilitating more robust and reproducible research in the field of bacterial topoisomerase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of DNA Gyrase B-IN-3
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Management and Disposal of DNA Gyrase B-IN-3.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent bacterial DNA gyrase B inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. As no specific safety data sheet (SDS) is publicly available for this compound, it must be handled as a potentially hazardous substance.
Summary of Key Compound Information
| Property | Description | Source |
| Compound Name | This compound | MedChemExpress, Nordic Biosite |
| Synonyms | Compound A | MedChemExpress |
| Function | Bacterial DNA gyrase B inhibitor | MedChemExpress, Nordic Biosite[1][2] |
| Activity | Potent antibacterial activity against Gram-positive strains. | MedChemExpress, Nordic Biosite[1][2] |
| Physical Form | Solid | CheMondis |
| Storage | Store at -20°C. Shipped on ice pack. | Nordic Biosite[2] |
**Step-by-Step Disposal Protocol
Given the lack of specific degradation protocols, the primary method for disposal of this compound is through a licensed hazardous waste disposal service.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Collection - Solid Waste:
-
Pure Compound: Unused or expired solid this compound should be retained in its original, clearly labeled container.[3]
-
Contaminated Materials: Any materials, such as weigh boats, pipette tips, or gloves, that come into direct contact with the compound should be considered contaminated solid waste.
-
Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Chemical Hazard").
3. Waste Collection - Liquid Waste:
-
Solutions: If this compound has been dissolved in a solvent, the resulting solution must be disposed of as hazardous liquid waste.
-
Collect the liquid waste in a sealed, chemical-resistant container that is appropriately labeled with the contents, including the name of the solvent and "this compound," and any relevant hazard warnings.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
4. Storage of Waste:
-
Store the hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that incompatible waste types are segregated.
5. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Never dispose of this compound, either in solid or liquid form, down the drain or in the regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling DNA gyrase B-IN-3
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the bacterial DNA gyrase B inhibitor, DNA gyrase B-IN-3.
This document provides crucial safety and logistical information for the handling and application of this compound (MCE Catalog No. HY-149379; Nordic Biosite Catalog No. T78776). Given that a specific Safety Data Sheet (SDS) is not publicly available for this compound, the following guidelines are based on best practices for handling novel small molecule inhibitors in a laboratory setting. Researchers should always perform a risk assessment prior to starting any new experimental work.
Compound Properties
| Property | Value | Source |
| Catalog Numbers | HY-149379 (MedChemExpress), T78776 (Nordic Biosite) | [1][2] |
| Target | Bacterial DNA Gyrase B | |
| IC50 | < 10 nM | [3] |
| Appearance | Solid | |
| Storage (Solid) | Recommended to be stored refrigerated or frozen for long-term use. | [4] |
| Storage (Solutions) | Aliquot and store at -20°C for up to one month. | [4] |
Personal Protective Equipment (PPE)
As the toxicological properties of this compound have not been fully investigated, it is imperative to treat this compound as a potential hazard. The following PPE is mandatory when handling this inhibitor:
| PPE Category | Required Equipment | Rationale |
| Body Protection | Laboratory Coat | Protects skin and clothing from accidental spills. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption. Gloves should be changed immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a fume hood for handling larger quantities or if aerosolization is possible. | Minimizes inhalation exposure. |
Operational Plan: Handling and Use
Preparation of Stock Solutions:
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Wear all required PPE as detailed in the table above.
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare stock solutions by dissolving the solid in an appropriate solvent, such as DMSO.
-
Store stock solutions in tightly sealed vials at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots.[4]
General Laboratory Use:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid direct contact with the skin and eyes.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.[5]
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations for chemical waste.
-
Solid Waste: Unused solid compound and any materials used for cleaning up spills (e.g., absorbent pads) should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions containing the inhibitor and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[6]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with the inhibitor should be disposed of as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[7]
Experimental Protocol: In Vitro DNA Gyrase Supercoiling Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound on bacterial DNA gyrase, based on standard methodologies.
Materials:
-
This compound
-
Relaxed pBR322 DNA (substrate)
-
E. coli DNA Gyrase
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 32.5% glycerol, 0.5 mg/mL BSA)
-
ATP solution
-
Dilution Buffer
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Ethidium Bromide (or other DNA stain)
-
TAE Buffer
Procedure:
-
On ice, prepare a master mix containing the assay buffer, relaxed pBR322 DNA, and water.
-
Aliquot the master mix into microfuge tubes.
-
Add varying concentrations of this compound (dissolved in an appropriate solvent like DMSO) to the respective tubes. Include a solvent-only control.
-
Dilute the DNA gyrase enzyme in dilution buffer and add it to all tubes except the no-enzyme control.
-
Initiate the reaction by adding ATP and incubate at 37°C for 30-60 minutes.[8]
-
Terminate the reaction by adding the stop buffer/loading dye.[8]
-
(Optional) Add proteinase K and incubate to digest the enzyme.[8]
-
(Optional) Perform a chloroform/isoamyl alcohol extraction to remove the protein.
-
Load the aqueous phase onto a 1% agarose gel containing a DNA stain.[8]
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.[8]
-
Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.
Data Analysis: The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA compared to the solvent control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, can be calculated from a dose-response curve.[9]
Workflow and Pathway Diagrams
Caption: Experimental workflow for the DNA gyrase inhibition assay.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Life Science Research - Nordic Biosite - 7+ millions Products [nordicbiosite.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nordicbiosite.com [nordicbiosite.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. topogen.com [topogen.com]
- 9. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
